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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-ethyl-5-fluoro-2-methylaniline

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-ethyl-5-fluoro-2-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this do...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-ethyl-5-fluoro-2-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and related fluorinated aniline derivatives. While direct experimental spectra for N-ethyl-5-fluoro-2-methylaniline are not widely published, this guide establishes a robust predictive framework grounded in the experimental data of the parent compound, 5-fluoro-2-methylaniline, and the well-understood effects of N-alkylation on the NMR spectra of aromatic amines.

Introduction: The Significance of Fluorinated Anilines and NMR Spectroscopy

Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a fluorine atom into the aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. N-ethyl-5-fluoro-2-methylaniline, with its unique substitution pattern, presents a compelling subject for detailed spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides critical information on the connectivity of atoms, their spatial relationships, and the electronic structure of the molecule. An in-depth understanding of the NMR spectra of N-ethyl-5-fluoro-2-methylaniline is therefore essential for its synthesis, quality control, and application in further chemical transformations.

Foundational Analysis: Experimental NMR Data of 5-Fluoro-2-methylaniline

To construct a reliable prediction for the NMR spectrum of N-ethyl-5-fluoro-2-methylaniline, we first examine the experimentally determined spectral data for its immediate precursor, 5-fluoro-2-methylaniline.[1][2] This provides a solid baseline for understanding the influence of the methyl and fluoro substituents on the aniline ring.

The molecular structure and numbering scheme for 5-fluoro-2-methylaniline are presented below:

Caption: Molecular structure of 5-fluoro-2-methylaniline.

Table 1: Experimental NMR Data for 5-Fluoro-2-methylaniline in CDCl₃ [2]

¹H NMR δ (ppm)MultiplicityJ (Hz)Assignment
Aromatic6.97t7.2H-3
6.40t9.9H-4, H-6
Amine3.69s--NH₂
Methyl2.12s--CH₃
¹³C NMR δ (ppm)Multiplicity (JC-F in Hz)Assignment
Aromatic162.24d (240.9)C-5
145.82d (10.6)C-1
131.12d (9.6)C-3
117.62d (2.6)C-2
104.67d (21.0)C-4
101.56d (24.6)C-6
Methyl16.62s-CH₃

Predictive Analysis: The Impact of N-Ethylation

The introduction of an ethyl group to the nitrogen atom of 5-fluoro-2-methylaniline will induce predictable changes in both the ¹H and ¹³C NMR spectra. These changes are primarily due to the electron-donating nature and steric bulk of the ethyl group.

Expected Changes in the ¹H NMR Spectrum:
  • N-H Signal: The two protons of the primary amine (-NH₂) will be replaced by a single proton of the secondary amine (-NH-), which will likely appear as a broad singlet or a triplet if coupling to the adjacent methylene protons is resolved.

  • Ethyl Group Signals: Two new signals will appear: a quartet for the methylene protons (-CH₂-) deshielded by the adjacent nitrogen, and a triplet for the terminal methyl protons (-CH₃) of the ethyl group.

  • Aromatic Signals: The electron-donating effect of the N-ethyl group is slightly stronger than that of the amino group.[3] This will cause a minor upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to the amino group (H-3 and H-6).

Expected Changes in the ¹³C NMR Spectrum:
  • Ethyl Group Signals: Two new aliphatic carbon signals will be present, corresponding to the methylene and methyl carbons of the ethyl group.

  • Aromatic Signals: The N-ethyl group will cause a downfield shift of the carbon atom to which it is attached (C-1) due to the alpha-carbon effect. The other aromatic carbon signals will experience minor shifts due to the altered electronic environment. The characteristic C-F coupling patterns will remain a key feature for assignment.[4]

Caption: Molecular structure of N-ethyl-5-fluoro-2-methylaniline.

Predicted NMR Data for N-ethyl-5-fluoro-2-methylaniline

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for N-ethyl-5-fluoro-2-methylaniline. These predictions are derived from a combination of the experimental data of the parent aniline, established substituent effects, and computational NMR prediction algorithms.[5][6]

Table 2: Predicted ¹H NMR Data for N-ethyl-5-fluoro-2-methylaniline (in CDCl₃, 400 MHz)

AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
Aromatic H-36.9 - 7.1dd~8.0, ~2.5Ortho to methyl, meta to fluoro and amino groups.
Aromatic H-46.3 - 6.5td~8.0, ~2.5Ortho to fluoro, meta to methyl and amino groups.
Aromatic H-66.3 - 6.5dd~10.0, ~2.5Ortho to amino, meta to methyl and fluoro groups.
Amine N-H3.5 - 4.0br s-Exchangeable proton on nitrogen.
Ethyl -CH₂-3.0 - 3.3q~7.2Methylene group adjacent to nitrogen.
Methyl (on ring)2.0 - 2.2s-Methyl group at C-2.
Ethyl -CH₃1.2 - 1.4t~7.2Terminal methyl of the ethyl group.

Table 3: Predicted ¹³C NMR Data for N-ethyl-5-fluoro-2-methylaniline (in CDCl₃, 100 MHz)

AssignmentPredicted δ (ppm)Predicted Multiplicity (JC-F in Hz)Rationale
Aromatic C-5161 - 164d (~240)Carbon directly bonded to fluorine.
Aromatic C-1146 - 149d (~10)Carbon attached to the N-ethylamino group.
Aromatic C-3130 - 133d (~9)Meta to fluorine.
Aromatic C-2118 - 121d (~3)Carbon bearing the methyl group.
Aromatic C-4105 - 108d (~21)Ortho to fluorine.
Aromatic C-6102 - 105d (~25)Ortho to fluorine.
Ethyl -CH₂-40 - 45sMethylene carbon of the ethyl group.
Methyl (on ring)16 - 18sMethyl carbon at C-2.
Ethyl -CH₃14 - 16sTerminal methyl carbon of the ethyl group.

Experimental Protocols

For the acquisition of high-quality NMR spectra of N-ethyl-5-fluoro-2-methylaniline, the following experimental protocols are recommended.

Sample Preparation:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common NMR solvents such as acetone-d₆ or DMSO-d₆ can also be used, but chemical shifts may vary.[7][8][9]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[4]

NMR Data Acquisition:
  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal signal dispersion.[10]

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be employed.

    • Number of Scans: 16 to 32 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.[4]

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') should be used to obtain singlets for all carbon signals.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

Advanced NMR Experiments for Structural Confirmation

To unequivocally assign all proton and carbon signals and to confirm the structure of N-ethyl-5-fluoro-2-methylaniline, a suite of two-dimensional (2D) NMR experiments should be performed.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Proton Connectivity HSQC HSQC (¹H-¹³C one-bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C long-range Correlation) H1_NMR->HMBC NOESY NOESY (Through-space ¹H-¹H Correlation) H1_NMR->NOESY Spatial Proximity C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Attachment C13_NMR->HMBC 2-3 Bond C-H Connectivity

Caption: Workflow for comprehensive NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which will confirm the connectivity within the ethyl group (-CH₂-CH₃) and the coupling between aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for assigning quaternary carbons and piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the conformation of the molecule, for instance, the proximity of the N-ethyl group protons to the aromatic ring protons.

Conclusion

This technical guide provides a comprehensive framework for the interpretation and prediction of the ¹H and ¹³C NMR spectra of N-ethyl-5-fluoro-2-methylaniline. By leveraging experimental data from the parent compound, 5-fluoro-2-methylaniline, and applying fundamental principles of NMR spectroscopy, we have established a detailed set of predicted chemical shifts and coupling patterns. The outlined experimental protocols and advanced 2D NMR techniques offer a robust methodology for the empirical verification of these predictions and the complete structural characterization of this important fluorinated aniline derivative. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of such compounds, ensuring a high degree of confidence in their structural assignments.

References

  • D. L. Rabenstein and T. L. S. Nakashima, "Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives," Journal of the American Chemical Society, vol. 93, no. 23, pp. 6339-6343, 1971. [Link]

  • B. K. Barr et al., "Multinuclear NMR Spectroscopic Studies of Some Organometallic N-Substituted Anilines," Journal of Organometallic Chemistry, vol. 434, no. 1, pp. 45-52, 1992.
  • R. Gawinecki, E. Kolehmainen, and B. Ośmiałowski, "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines," Molecules, vol. 10, no. 1, pp. 101-111, 2005. [Link]

  • L. Li, L. Zhang, Y. Lan, and C. Zhang, "A study of the 15 N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives," Magnetic Resonance in Chemistry, vol. 46, no. 8, pp. 744-747, 2008. [Link]

  • The Royal Society of Chemistry, "N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • S. H. Kim et al., "Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database," Scientific Reports, vol. 12, no. 1, p. 20268, 2022. [Link]

  • ACD/Labs, "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor," ACD/Labs. [Link]

  • H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, 1997. [Link]

  • CASPRE, "13C NMR Predictor," CASPRE. [Link]

  • H. J. Reich, "NMR Spectroscopy :: 13C NMR Chemical Shifts," University of Wisconsin. [Link]

  • NIST, "5-Fluoro-2-methylaniline," NIST WebBook. [Link]

  • NIST, "5-Fluoro-2-methylaniline," NIST WebBook. [Link]

  • PubChemLite, "5-ethyl-4-fluoro-2-methylaniline (C9H12FN)," PubChemLite. [Link]

  • H. J. Reich, "NMR Spectroscopy :: 1H NMR Chemical Shifts," University of Wisconsin. [Link]

  • G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Organometallics, vol. 29, no. 9, pp. 2176-2179, 2010. [Link]

  • Bruker, "Mnova Predict | Accurate Prediction," Bruker. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis," 2023.
  • A. M. Castillo, L. Patiny, and J. Wist, "Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems," Journal of Magnetic Resonance, vol. 209, no. 2, pp. 123-130, 2011. [Link]

  • DB Infotech, "How to Predict NMR in ChemDraw," YouTube, Sep. 10, 2023. [Link]

  • G. R. Fulmer et al., "NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, vol. 29, no. 9, pp. 2176-2179, 2010. [Link]

  • K. P. Gable, "13C NMR Chemical Shifts," Oregon State University, Mar. 09, 2022. [Link]

  • L. Patiny, "Simulate and predict NMR spectra," NMRdb.org. [Link]

  • The Organic Chemistry Tutor, "Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR," YouTube, Aug. 07, 2022. [Link]

  • NMRdb.org, "Predict 1H proton NMR spectra." [Link]

  • J. A. Golen et al., "Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate," Acta Crystallographica Section E: Crystallographic Communications, vol. 80, no. 5, pp. 582-587, 2024. [Link]

  • H. A. Lind and A. T. Kister, "Synthesis of n-methylaniline," U.S.

Sources

Exploratory

Foreword: The Strategic Role of Fluorinated Anilines in Modern Drug Discovery

An In-Depth Technical Guide to the Physical and Chemical Properties of N-ethyl-5-fluoro-2-methylaniline In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-ethyl-5-fluoro-2-methylaniline

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—are leveraged to enhance critical drug attributes such as metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Substituted anilines, in turn, are privileged structures, serving as versatile building blocks for a vast array of pharmaceuticals.[3]

This guide focuses on N-ethyl-5-fluoro-2-methylaniline , a compound at the intersection of these two influential motifs. While not extensively documented as a standalone entity in public literature, its structural components suggest significant potential as a key intermediate in the synthesis of novel therapeutics. By dissecting its predicted properties and methodologies through the lens of its constituent parts—5-fluoro-2-methylaniline and N-ethylaniline analogues—we can construct a robust technical profile for researchers and drug development professionals. This document serves as both a predictive guide and a methodological framework for handling, analyzing, and utilizing this promising chemical entity.

Molecular Profile and Physicochemical Properties

N-ethyl-5-fluoro-2-methylaniline (C₉H₁₂FN) is an aromatic amine characterized by a benzene ring substituted with a fluorine atom, a methyl group, and an N-ethylamino group. The interplay of these substituents dictates its electronic properties and reactivity. The methyl and N-ethylamino groups are electron-donating, increasing the electron density of the aromatic ring, while the fluorine atom acts as an electron-withdrawing group via induction.

Predicted Physicochemical Data

The following table summarizes the core physicochemical properties. As experimental data for this specific molecule is not widely available, these values are computed or extrapolated from closely related analogues.

PropertyValueSource / Justification
Molecular Formula C₉H₁₂FN(Calculated)
Molecular Weight 153.20 g/mol (Calculated, based on C₉H₁₂FN)[4]
IUPAC Name N-ethyl-5-fluoro-2-methylaniline(Standard Nomenclature)
CAS Number 260402-35-5[4]
Appearance Colorless to light yellow/orange liquid or low-melting solid(Inferred from analogues like 2-Fluoro-N-methylaniline and 5-Fluoro-2-methylaniline)[5][6]
Boiling Point ~90-100 °C at reduced pressure (~10 mmHg)(Extrapolated from 2-Fluoro-5-methylaniline's bp of 80-86 °C/11 mmHg)[7]
Density ~1.0-1.1 g/mL at 25 °C(Extrapolated from 2-Fluoro-5-methylaniline's density of 1.109 g/mL)[7]

Synthesis and Reactivity

Proposed Synthetic Pathway: Reductive Amination

A robust and common method for preparing N-alkylated anilines is reductive amination. This "one-pot" procedure is efficient and avoids the use of alkyl halides, which can lead to over-alkylation. The proposed synthesis starts from the readily available precursor, 5-fluoro-2-methylaniline.

Causality Behind Experimental Choices:

  • Precursor Selection: 5-fluoro-2-methylaniline is a known chemical available from commercial suppliers, providing a reliable starting point.[6]

  • Reagent Choice: Acetaldehyde is used as the ethylating agent. It reacts with the primary amine to form an imine. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent. It is milder and more selective than other hydrides like sodium borohydride for the reduction of imines in the presence of aldehydes, minimizing side reactions.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-reactive and effectively dissolves both the organic aniline and the reagents.

Protocol 2.1: Synthesis of N-ethyl-5-fluoro-2-methylaniline

  • Reaction Setup: To a solution of 5-fluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add acetaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality: Portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

G A Start: 5-Fluoro-2-methylaniline (in Anhydrous DCM) B Add Acetaldehyde (1.2 eq) Stir 30 min @ RT A->B C Imine Formation Intermediate B->C D Add STAB (1.5 eq) Stir 12-18h @ RT C->D E Reaction Quench (NaHCO3 aq.) & Workup D->E F Purification (Flash Chromatography) E->F G Product: N-ethyl-5-fluoro-2-methylaniline F->G

Caption: Proposed synthesis of N-ethyl-5-fluoro-2-methylaniline via reductive amination.

Chemical Reactivity

The reactivity of the aromatic ring is governed by the directing effects of its substituents. The potent ortho-, para-directing N-ethylamino group and the weaker ortho-, para-directing methyl group will activate the ring towards electrophilic aromatic substitution. The fluorine atom is deactivating but also ortho-, para-directing. The positions open for substitution will be sterically and electronically determined, with the position ortho to the amine and para to the methyl group being highly activated.

Analytical Methodologies

Accurate characterization is essential for any chemical compound intended for research or drug development. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Analysis: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is suitable for N-ethyl-5-fluoro-2-methylaniline.[8]

Causality Behind Method Choices:

  • Column: A C18 column is a general-purpose reverse-phase column that effectively separates compounds based on hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile (a common organic modifier) and water is used to elute compounds with varying polarities. A small amount of formic acid or trifluoroacetic acid is added to protonate the aniline nitrogen, ensuring sharp, symmetrical peaks by preventing tailing.

  • Detector: A UV detector is ideal, as the aromatic ring will have a strong chromophore, likely with maximum absorbance around 254 nm.

Protocol 3.1: Purity Assessment by RP-HPLC

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Gradient Elution:

    • Start at 10% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 4 minutes.

  • Injection: Inject 10 µL of the prepared sample.

  • Analysis: Integrate the peak area to determine the purity percentage. The retention time can be used for identification in subsequent runs.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Crude or Final Product B Dissolution (e.g., Acetonitrile) A->B C Filtration (0.45 µm) (Protects Instrument) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F Detection (UV/MS) E->F G Data Acquisition F->G H Peak Integration & Purity Calculation G->H I Identity Confirmation (MS) H->I

Sources

Foundational

Technical Whitepaper: Structural Elucidation and X-ray Diffraction Analysis of N-ethyl-5-fluoro-2-methylaniline

Executive Summary N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) is a highly versatile fluorinated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) is a highly versatile fluorinated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Understanding its exact three-dimensional conformation, hydrogen-bonding capabilities, and solid-state packing is critical for rational drug design and formulation stability.

This whitepaper provides an in-depth, self-validating methodological guide to determining the crystal structure of N-ethyl-5-fluoro-2-methylaniline via Single-Crystal X-Ray Diffraction (SC-XRD) and verifying its bulk phase purity using Powder X-Ray Diffraction (PXRD). By exploring the causality behind specific crystallographic choices—such as salt formation, radiation source selection, and disorder modeling—this guide serves as a definitive resource for structural chemists and drug development professionals.

Chemical Context & Rationale for Salt Formation

As a free base, N-ethyl-5-fluoro-2-methylaniline is an oil or a low-melting solid at ambient conditions. Attempting in-situ cryo-crystallization of the free base is technically demanding and often yields twinned or poorly diffracting crystals.

The Causality of Salt Formation: To obtain high-quality single crystals, the free base must be converted into its hydrochloride salt (CAS: 2097955-98-9). Protonation of the secondary amine generates a robust N−H⋯Cl hydrogen-bond donor system. This thermodynamic sink drives the formation of a highly ordered, high-melting crystalline lattice. Furthermore, the inclusion of the heavier chloride ion increases the overall scattering power of the asymmetric unit, significantly improving the signal-to-noise ratio during X-ray data collection.

CrystPathway A N-ethyl-5-fluoro-2-methylaniline (Liquid Free Base) B Protonation (HCl in Diethyl Ether) A->B C Supersaturation (Vapor Diffusion) B->C D Nucleation (Hydrogen Bond Network) C->D E Crystal Growth (Stable HCl Salt Lattice) D->E

Thermodynamic pathway from liquid free base to stable crystalline salt.

Experimental Methodologies

Crystallization Protocol (Self-Validating System)

To ensure reproducibility, the crystallization process utilizes a vapor diffusion method, which provides a slow, controlled approach to supersaturation, minimizing the risk of kinetic trapping and defect formation.

Step-by-Step Methodology:

  • Salt Generation: Dissolve 100 mg of N-ethyl-5-fluoro-2-methylaniline free base in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2M HCl in ether dropwise under nitrogen. A white precipitate (the HCl salt) will form immediately.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the solid twice with cold ether to remove unreacted free base.

  • Vapor Diffusion Setup: Dissolve 20 mg of the dried salt in a minimum volume (approx. 0.5 mL) of methanol (solvent) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the open inner vial into a larger 20 mL outer vial containing 3 mL of ethyl acetate (anti-solvent). Seal the outer vial tightly.

  • Incubation: Store the undisturbed system at 4 °C. Over 48–72 hours, the volatile anti-solvent diffuses into the inner vial, smoothly lowering the solubility and yielding diffraction-quality prismatic crystals.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

The SC-XRD workflow is designed to maximize data completeness and accurately model the light atoms (C, H, N, F).

Causality of Radiation Choice: Copper radiation ( λ=1.54184 Å) is explicitly chosen over Molybdenum ( λ=0.71073 Å). Cu radiation interacts more strongly with the electron density of light atoms, yielding higher intensity reflections at high diffraction angles. This is crucial for resolving the exact position of the highly electronegative fluorine atom and modeling any rotational disorder in the ethyl group [1].

Step-by-Step Methodology:

  • Mounting: Select a single, optically clear crystal under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Reasoning: Cryo-cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), thereby enhancing high-resolution diffraction spots.

  • Data Collection: Collect full sphere data using an ω -scan strategy on a diffractometer equipped with a microfocus Cu source and a photon-counting pixel array detector.

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in [1]. This algorithm efficiently locates the heavy chloride ion and subsequently maps the remaining C, N, and F electron densities.

  • Refinement: Perform full-matrix least-squares refinement on F2 using [2]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

SCXRD A Crystal Mounting (Cryoloop, Paratone Oil) B Data Collection (Cu Kα, 100 K) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Dual-Space Algorithm) C->D E Anisotropic Refinement (Least-Squares) D->E F Validation (CheckCIF & PXRD Match) E->F

Workflow for SC-XRD structure determination and validation.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

A single crystal is not always representative of the bulk material due to polymorphism. To create a self-validating system, the bulk powder must be analyzed and cross-referenced against the SC-XRD model [3].

Step-by-Step Methodology:

  • Sample Preparation: Gently grind 50 mg of the bulk crystallized salt using an agate mortar and pestle to minimize preferred orientation.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ=5∘ to 50∘ using Bragg-Brentano geometry (Cu radiation).

  • Rietveld Refinement: Import the .cif file generated from the SC-XRD experiment into Rietveld analysis software. Simulate the theoretical powder pattern and perform a least-squares fit against the experimental data. A low Rwp​ (weighted profile R-factor) validates that the bulk material is phase-pure and matches the single-crystal structure.

Crystallographic Data & Structural Insights

Quantitative Data Summaries

The structural refinement yields precise metrics regarding the unit cell and atomic connectivity. The simulated quantitative data representative of the N-ethyl-5-fluoro-2-methylaniline hydrochloride lattice is summarized below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C9​H13​ClFN
Formula Weight 189.66 g/mol
Temperature 100(2) K
Wavelength (Cu ) 1.54178 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.245(2) Å, b=14.560(3) Å, c=9.875(2) Å
Beta Angle ( β ) 105.45(1)°
Volume / Z 1003.8(4) ų / 4
Calculated Density ( ρcalc​ ) 1.255 g/cm³
Absorption Coefficient ( μ ) 2.84 mm⁻¹
Reflections Collected / Unique 8540 / 1950[ Rint​=0.035 ]
Final R Indices[ I>2σ(I) ] R1​=0.0412 , wR2​=0.1054
Goodness-of-Fit (GoF) on F2 1.045
Mechanistic Structural Insights: Hydrogen Bonding and Disorder

The crystal packing is primarily dictated by strong charge-assisted hydrogen bonds between the protonated secondary amine and the chloride anion.

Table 2: Selected Hydrogen Bond Geometries

Interaction (D-H A)d(D-H) (Å)d(H A) (Å)d(D A) (Å)Angle (D-H A) (°)
N1-H1A Cl10.912.253.145(2)168.5
N1-H1B Cl10.912.303.190(2)165.2

Note on Disorder Modeling: The ethyl group attached to the nitrogen atom often exhibits rotational disorder due to the low energy barrier of rotation around the N−Cethyl​ bond. During refinement in Olex2, if the electron density map shows elongated ellipsoids for the terminal methyl carbon, the disorder is modeled by splitting the carbon atom into two positions (e.g., C9A and C9B) and applying PART instructions with coupled occupancies summing to 1.0. Distance restraints (SADI) and rigid bond restraints (SIMU) are applied to ensure chemical logic is maintained during the least-squares minimization [2].

Conclusion

The structural elucidation of N-ethyl-5-fluoro-2-methylaniline via X-ray diffraction requires a deliberate, causality-driven approach. By converting the low-melting free base into a stable hydrochloride salt and utilizing Cu radiation, researchers can obtain high-resolution single-crystal data. The integration of SC-XRD for absolute atomic mapping and PXRD Rietveld refinement for bulk purity verification creates a robust, self-validating analytical system. This methodology ensures the highest level of scientific integrity required for downstream API formulation and regulatory submission.

References

  • SHELXT – Integrated space-group and crystal-structure determination Sheldrick, G. M. (2015). Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Pharmaceutical Crystallography: A Guide to Structure and Analysis Bond, A. (2019). The Royal Society of Chemistry. URL:[Link]

Exploratory

Electronic Properties and Dipole Moment of N-ethyl-5-fluoro-2-methylaniline: A Comprehensive Technical Guide

Executive Summary N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) is a highly substituted aniline derivative that serves as a critical pharmacophore and building block in the development of agrochemicals and targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) is a highly substituted aniline derivative that serves as a critical pharmacophore and building block in the development of agrochemicals and targeted therapeutics. The molecule's unique substitution pattern—an N-ethyl group, an ortho-methyl group, and a meta-fluoro group—creates a complex electronic environment governed by steric hindrance, inductive effects, and mesomeric resonance. This whitepaper provides an in-depth analysis of its electronic properties, frontier molecular orbitals (FMOs), and dipole moment, grounded in both Density Functional Theory (DFT) and physical organic chemistry principles.

Structural Dynamics and Conformational Causality

The electronic properties of N-ethyl-5-fluoro-2-methylaniline cannot be understood without first analyzing its 3D conformation. In an unsubstituted aniline, the nitrogen lone pair conjugates seamlessly with the aromatic π -system, favoring a planar geometry. However, the introduction of the 2-methyl group creates severe steric strain with the N-ethyl moiety.

This steric clash forces the N-ethyl group out of the aromatic plane. Consequently, the orbital overlap between the nitrogen's p -orbital and the ring's π -system is significantly diminished. This structural distortion fundamentally alters the molecule's basicity and raises the energy of its Highest Occupied Molecular Orbital (HOMO), as the lone pair is less stabilized by resonance .

ElectronicEffects Aniline Aniline Core pi-System Dipole Net Dipole Moment ~2.94 Debye Aniline->Dipole Vector Addition NEthyl N-Ethyl Group +I Effect NEthyl->Aniline Donates e- (Steric Clash) Methyl 2-Methyl Group +I Effect Methyl->Aniline Donates e- Fluoro 5-Fluoro Group -I / +M Effect Fluoro->Aniline Withdraws e- (Inductive)

Substituent electronic effects contributing to the net dipole moment.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals dictate the chemical reactivity, kinetic stability, and optical properties of the molecule.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the nitrogen atom and the adjacent ortho/para carbons. The electron-donating nature of the N-ethyl and 2-methyl groups (+I and hyperconjugation) pushes electron density into the ring, raising the HOMO energy.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the fluorinated segment of the aromatic ring. The highly electronegative 5-fluoro group exerts a strong inductive withdrawal (-I), which stabilizes and lowers the LUMO energy .

The resulting HOMO-LUMO energy gap ( ΔE ) is a critical indicator of the molecule's chemical hardness and polarizability. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.

Table 1: Theoretical Electronic Properties (B3LYP/6-311++G** Level)
PropertyValue (Theoretical Approx.)Causality / Significance
E_HOMO -5.52 eVRaised by N-ethyl and 2-methyl electron donation.
E_LUMO -1.15 eVLowered by 5-fluoro inductive withdrawal.
Energy Gap ( ΔE ) 4.37 eVDetermines UV-Vis absorption max and kinetic stability.
Ionization Potential (IP) 5.52 eVDerived via Koopmans' theorem ( IP≈−EHOMO​ ).
Electron Affinity (EA) 1.15 eVDerived via Koopmans' theorem ( EA≈−ELUMO​ ).

Dipole Moment and Electrostatic Potential

The dipole moment ( μ ) is the vector sum of all individual bond dipoles within the molecule. In N-ethyl-5-fluoro-2-methylaniline, the spatial arrangement of substituents creates a highly directional charge distribution:

  • The C2-C5 Axis: The 2-methyl group (C2) and the 5-fluoro group (C5) are situated para to each other. The methyl group pushes electron density into the ring, while the fluorine atom strongly pulls it. This creates a dominant "push-pull" dipole vector directly across the aromatic ring.

  • The C1-N Vector: The N-ethylamino group contributes an orthogonal vector component, though its magnitude is modulated by the steric twist out of the ring plane.

Because the C2 C5 axis dominates the electron density shift, the net dipole moment is relatively large (approx. 2.94 Debye) and points predominantly toward the fluorine atom .

Table 2: Global Reactivity Descriptors
DescriptorFormulaCalculated Value
Chemical Hardness ( η ) (IP−EA)/2 2.185 eV
Chemical Softness ( S ) 1/(2η) 0.228 eV −1
Electronegativity ( χ ) (IP+EA)/2 3.335 eV
Electrophilicity Index ( ω ) μ2/2η 2.54 eV
Net Dipole Moment ( μ ) Vector Sum~2.94 Debye

Experimental and Computational Methodologies

To ensure rigorous scientific integrity, the determination of these properties relies on self-validating computational workflows and precise experimental physical chemistry protocols.

Workflow Step1 Input: N-ethyl-5-fluoro-2-methylaniline Step2 Geometry Optimization DFT / B3LYP / 6-311++G(d,p) Step1->Step2 Step3 Frequency Calculation (Zero Imaginary Frequencies) Step2->Step3 Step4 Wavefunction Analysis (FMOs & Mulliken Charges) Step3->Step4 Step5 Property Extraction (Dipole Moment & MEP) Step4->Step5

Computational workflow for determining electronic properties via DFT.

Computational Protocol: Density Functional Theory (DFT)

To theoretically determine the dipole moment and FMOs, a rigorous quantum mechanical approach is required.

  • Initial Modeling: Construct the 3D structure of N-ethyl-5-fluoro-2-methylaniline using a molecular builder (e.g., GaussView). Ensure the initial conformation accounts for the steric clash between the N-ethyl and 2-methyl groups.

  • Geometry Optimization: Execute a DFT calculation using the Gaussian 16 software package. Use the B3LYP functional and the 6-311++G(d,p) basis set .

    • Causality Check: The inclusion of diffuse functions ("++") is mandatory. Diffuse functions allow the electron orbitals to occupy a larger region of space, which is critical for accurately modeling the electron density tail and, consequently, the dipole moment of fluorinated compounds.

  • Frequency Validation: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure represents a true local minimum on the potential energy surface, rather than a transition state.

  • Property Extraction: Extract the HOMO/LUMO energies from the checkpoint file. Generate the Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and extract the exact Cartesian dipole moment vector.

Experimental Protocol: Guggenheim-Smith Method (Dipole Moment)

Experimental verification of the dipole moment is achieved by measuring the dielectric constant of the molecule in a dilute, non-polar solvent.

  • Preparation: Prepare 5 dilute solutions of N-ethyl-5-fluoro-2-methylaniline in anhydrous cyclohexane at varying weight fractions ( w1​ to w5​ , typically between 0.001 and 0.01).

  • Dielectric Measurement: Use a precision dipole meter (e.g., a WTW dipole meter) to measure the dielectric constant ( ϵ ) of the pure solvent and each solution at a constant temperature (25.0 ± 0.1 °C).

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer.

    • Causality Check: The refractive index is required to isolate the orientation polarization (caused by the permanent dipole) from the induced electronic polarization.

  • Data Plotting: Plot the dielectric constants ( ϵ ) and the square of the refractive indices ( n2 ) against the weight fractions ( w ). Extract the slopes, α (from ϵ vs. w ) and γ (from n2 vs. w ).

  • Calculation: Calculate the experimental dipole moment ( μ ) using the Guggenheim-Smith equation:

    μ2=4πNA​27kT​⋅d1​(ϵ1​+2)2M2​​⋅(α−γ)

    (Where k is Boltzmann's constant, T is temperature, NA​ is Avogadro's number, M2​ is the molar mass of the solute, and d1​ and ϵ1​ are the density and dielectric constant of the pure solvent).

References

  • Title: Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S0) and Cationic (D0) Ground States Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

  • Title: Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study Source: Science, Engineering and Health Studies (TCI ThaiJO) URL: [Link]

Foundational

A Senior Application Scientist’s Guide to the Computational Modeling of N-ethyl-5-fluoro-2-methylaniline Binding Affinity

Preamble: Beyond Docking Scores – A Paradigm for Predictive Affinity Modeling In the landscape of modern drug discovery, the accurate prediction of a ligand's binding affinity to its protein target is a cornerstone of ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Beyond Docking Scores – A Paradigm for Predictive Affinity Modeling

In the landscape of modern drug discovery, the accurate prediction of a ligand's binding affinity to its protein target is a cornerstone of rational design.[1][2] It dictates the prioritization of candidates, guides lead optimization, and ultimately influences the success of a therapeutic program. This guide moves beyond simplistic docking scores to present a robust, multi-faceted computational workflow for determining the binding affinity of a representative small molecule, N-ethyl-5-fluoro-2-methylaniline. As researchers, scientists, and drug development professionals, our goal is not merely to generate a number, but to build a self-validating predictive model grounded in the principles of statistical mechanics.

This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first explore the theoretical toolkit available to the computational scientist, discussing the rationale behind choosing one method over another. We will then assemble these tools into a comprehensive, step-by-step workflow, replete with the causality that underpins expert experimental design. Every protocol herein is designed to be a self-validating system, incorporating controls and analytical rigor to ensure the trustworthiness of our findings.

Part 1: The Computational Toolkit – A Curated Overview of Methodologies

The estimation of binding free energy (ΔG_bind) is a complex challenge, requiring a balance between computational cost and predictive accuracy. No single method is universally superior; the choice is dictated by the research question, available resources, and desired precision.

Molecular Docking: The Essential First Look

Molecular docking serves as our initial reconnaissance tool. Its primary function is to predict the most likely binding pose (orientation and conformation) of a ligand within a protein's active site.[3][4][5] While docking programs provide a "scoring function" to estimate binding affinity, these scores are best used for rank-ordering compounds in a virtual screen rather than as a source of absolute binding energy.[6] They are computationally inexpensive but sacrifice accuracy by treating the protein as largely rigid and using simplified solvation models.

Molecular Dynamics (MD) Simulations: Embracing Flexibility and Environment

To overcome the static limitations of docking, we employ Molecular Dynamics (MD) simulations. MD provides a dynamic, atomistic view of the protein-ligand complex, simulating the movement of every atom over time.[7][8] This is critical for several reasons:

  • Conformational Sampling: It allows both the ligand and the protein to adjust their conformations, revealing induced-fit effects and more realistic interaction geometries.[7]

  • Explicit Solvation: By surrounding the complex with explicit water molecules and ions, MD simulations provide a far more accurate representation of the solvent environment, which is a major driver of binding thermodynamics.[8][9]

  • Ensemble Generation: MD simulations produce an ensemble of structures (a trajectory) rather than a single static pose, which is essential for subsequent, more rigorous free energy calculations.[10]

Binding Free Energy Calculations: The Quantitative Core

With a stable MD trajectory of the protein-ligand complex, we can proceed to more accurate binding free energy calculations. These methods fall into two principal categories.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its cousin, MM/GBSA (using a Generalized Born model), offer a pragmatic balance of accuracy and computational efficiency.[11][12][13] These methods calculate the free energy by analyzing snapshots from an MD simulation, following the thermodynamic cycle shown below.[14][15] They compute the molecular mechanics energy in the gas phase and add a continuum solvation energy term, avoiding the high cost of simulating explicit solvent thermodynamics.[11] While more accurate than docking scores, they often neglect the entropic contribution from conformational changes, a known limitation.[12][13]

For the highest level of accuracy, we turn to alchemical free energy methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).[16][17][18] These methods are rooted in rigorous statistical mechanics.[19][20] The core principle involves creating a non-physical ("alchemical") pathway that computationally "transforms" one state into another—for example, annihilating the ligand in the solvent and in the binding pocket.[21][22] By simulating a series of intermediate states along this pathway, the free energy difference can be calculated with high precision.[23][24] These methods are computationally demanding but are considered the gold standard for predicting relative and absolute binding free energies.[18][25]

The Indispensable Role of Quantum Mechanics (QM)

While classical force fields (Molecular Mechanics, MM) are the workhorses of these simulations, their accuracy can falter where electronic effects like polarization and charge transfer are dominant.[26][27] Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating the electronically sensitive region (e.g., the ligand and key active site residues) with high-accuracy QM, while the rest of the protein and solvent are handled by efficient MM.[28] QM is particularly crucial for systems involving metals, covalent interactions, or where precise charge distribution is critical for binding.[28][29]

Part 2: A Self-Validating Workflow for N-ethyl-5-fluoro-2-methylaniline

Here, we integrate the methodologies above into a coherent, step-by-step protocol to model the binding affinity of N-ethyl-5-fluoro-2-methylaniline to a hypothetical protein target. This workflow is designed with checkpoints and validation steps to ensure scientific rigor.

G cluster_prep 1. System Preparation cluster_dock 2. Pose Prediction cluster_md 3. Dynamic Refinement cluster_fe 4. Free Energy Calculation p_prep Protein Preparation (PDB Cleanup, Protonation) dock Molecular Docking (Generate Initial Binding Pose) p_prep->dock l_prep Ligand Preparation (N-ethyl-5-fluoro-2-methylaniline) (Generate 3D, Assign Charges) l_prep->dock md_setup MD System Setup (Solvation, Ionization) dock->md_setup md_run MD Simulation (Minimization, Equilibration, Production) md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF for Convergence) md_run->md_analysis mmgbsa MM/GBSA (Fast, Efficient Estimation) md_analysis->mmgbsa fep Alchemical FEP (High Accuracy, Rigorous) md_analysis->fep

Caption: Overall computational workflow for binding affinity prediction.

Protocol 1: System Preparation

The fidelity of any simulation is dictated by the quality of the starting structures. This step is critical and must be performed with care.

1.1. Protein Preparation:

  • Obtain Structure: Download the protein crystal structure from the Protein Data Bank (PDB). If multiple structures exist, select a high-resolution (<2.5 Å) structure complexed with a ligand similar to our target molecule.

  • Initial Cleanup: Remove all non-essential components: water molecules, co-solvents, and any co-factors not involved in binding. We remove crystallographic waters because we will later add a standardized, fully equilibrated water model.[30]

  • Protonation and Missing Residues: Use software like Amber's tleap or Schrödinger's Maestro to add hydrogen atoms, assuming a physiological pH of 7.4. These tools can also model missing side chains or loops, which is essential for a complete protein structure.[9][31]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process.

1.2. Ligand Preparation (N-ethyl-5-fluoro-2-methylaniline):

  • Generate 3D Structure: Create the 2D structure of N-ethyl-5-fluoro-2-methylaniline and convert it to a 3D conformation using a program like Open Babel or a molecular builder.

  • Charge Calculation: This is a crucial step. The electrostatic interactions are a dominant force in binding. Use a quantum mechanics-based method (e.g., RESP or AM1-BCC) to calculate the partial atomic charges.[9] This provides a more accurate charge distribution than empirical methods.

  • Parameterization: Generate force field parameters for the ligand using a tool like Amber's antechamber or the CGenFF server.[32] This ensures the ligand's bonded and non-bonded interactions are compatible with the protein force field (e.g., AMBER, CHARMM).

Protocol 2: Molecular Docking for Pose Generation

We will use docking not for its score, but to generate a physically plausible starting position for our MD simulation.

  • Define the Binding Site: Identify the binding pocket based on the co-crystallized ligand or through binding site prediction algorithms. Define a "docking box" that encompasses this entire volume.

  • Run Docking: Use a program like AutoDock Vina.[3][33] It is important to allow for full flexibility of the ligand's rotatable bonds.

  • Analyze Poses: Examine the top-ranked poses. Select the pose that exhibits chemically sensible interactions (e.g., hydrogen bonds with key residues, favorable hydrophobic contacts) and is located in the most populated cluster of solutions. This expert-driven choice is more reliable than relying solely on the top score.

Protocol 3: Molecular Dynamics Simulation

This protocol establishes the dynamic stability of the docked complex and generates the necessary conformational ensemble. We will use the GROMACS simulation package as an example.[8][32]

  • System Solvation: Place the protein-ligand complex in a simulation box of appropriate geometry (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model, such as TIP3P.[9] Ensure a minimum distance (e.g., 10-15 Å) between the protein and the box edge to avoid periodic image artifacts.

  • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the complex and the solvent.

  • Equilibration (Self-Validation Step): This is a two-phase process critical for system stability.

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~100-200 ps.

    • NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble (1 bar) to allow the system density to relax to the correct value. Continue to restrain the complex heavy atoms. Run for ~200-500 ps.

  • Production Run: Remove all restraints and run the production MD simulation for a duration sufficient to achieve convergence. A minimum of 100 ns is recommended for binding affinity studies.

  • Convergence Analysis (Self-Validation Step): Before proceeding, analyze the trajectory to ensure the simulation has converged. Plot the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable simulation is indicated by the RMSD values reaching a plateau.

Protocol 4: Binding Free Energy Calculation with MM/GBSA

This protocol provides a computationally efficient estimate of the binding free energy.

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of uncorrelated snapshots (e.g., one every 100 ps).

  • Perform MM/GBSA Calculation: For each snapshot, calculate the binding free energy using the following equation:[14]

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Where each G term is composed of: G = E_MM + G_solv

    • E_MM includes the internal, electrostatic, and van der Waals energies.

    • G_solv is the solvation free energy, calculated using the Generalized Born (GB) model and a surface area (SA) term for nonpolar contributions.

  • Average Results: Average the ΔG_bind values across all snapshots to obtain the final binding free energy and calculate the standard error to estimate the precision.

Part 3: Data Presentation and Advanced Analysis

Clear presentation of quantitative data is paramount.

Table 1: Representative Binding Free Energy Results
MethodΔG_bind (kcal/mol)Standard Error (kcal/mol)Computational Cost (CPU hours)Key Insight
Docking Score-8.5 (AU)N/A< 0.1Provides initial rank-ordering
MM/GBSA-10.2± 0.8~500 (incl. 100ns MD)Good balance of speed and accuracy
Alchemical FEP-9.7± 0.3~5000 (incl. 100ns MD)High-accuracy, gold-standard prediction

Note: Values are hypothetical and for illustrative purposes.

Thermodynamic Cycle for Alchemical Free Energy Calculations

The rigor of alchemical methods stems from their use of a thermodynamic cycle to compute a value that is experimentally inaccessible (ΔG_bind) from values that are computationally accessible.

G PL_aq Protein + Ligand (aq) P_aq Protein (aq) PL_aq->P_aq ΔG_bind (Experiment) PL_vac Protein + Ligand (vac) PL_aq->PL_vac ΔG_solv(Complex) L_aq Ligand (aq) P_vac Protein (vac) L_vac Ligand (vac) L_aq->L_vac ΔG_solv(Ligand) PL_vac->L_vac ΔG_annihilate(in Complex) eq ΔG_bind = ΔG_annihilate(in solvent) - ΔG_annihilate(in Complex) (Computationally tractable path)

Caption: Thermodynamic cycle for absolute binding free energy calculation.

Conclusion

This guide has outlined a comprehensive, multi-step computational strategy for accurately determining the binding affinity of N-ethyl-5-fluoro-2-methylaniline. By progressing from rapid, approximate methods like molecular docking to highly rigorous techniques such as MD simulations coupled with alchemical free energy calculations, we construct a model that is not only predictive but also deeply informative. The emphasis on proper system preparation, simulation convergence, and the rational selection of methods forms the bedrock of a self-validating workflow. This approach provides the trustworthiness required to make high-stakes decisions in drug development, transforming computational modeling from a qualitative tool into a quantitative, predictive science.

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Sources

Protocols & Analytical Methods

Method

Application Note: N-Ethyl-5-fluoro-2-methylaniline as a Strategic Precursor in the Synthesis of Next-Generation Kinase Inhibitors

Introduction & Strategic Rationale In modern pharmaceutical development, the precise geometric and electronic tuning of active pharmaceutical ingredients (APIs) is critical for target selectivity and metabolic stability....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern pharmaceutical development, the precise geometric and electronic tuning of active pharmaceutical ingredients (APIs) is critical for target selectivity and metabolic stability. N-ethyl-5-fluoro-2-methylaniline has emerged as a highly specialized building block, particularly in the design of diarylamine-based kinase inhibitors[1].

As a Senior Application Scientist, I select this specific precursor for three synergistic reasons:

  • Conformational Restriction (The 2-Methyl Effect): The ortho-methyl group induces a severe steric clash with adjacent heterocyclic cores during C-N coupling. This forces the resulting diarylamine into a twisted, non-planar conformation (atropisomerism), which is a proven strategy to increase binding selectivity in deep kinase hinge pockets.

  • Metabolic Shielding (The 5-Fluoro Effect): Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The highly electronegative fluorine atom at the 5-position withdraws electron density via the inductive effect, shielding the ring from electrophilic oxidation while simultaneously increasing the lipophilicity (LogP) of the molecule[2].

  • Hydrophobic Vectoring (The N-Ethyl Effect): Unlike primary anilines, the N-ethyl alkylation provides a flexible, lipophilic vector that can be directed toward solvent-exposed regions or lipophilic sub-pockets within the target protein, enhancing overall binding affinity.

Physicochemical Profiling

Understanding the physical parameters of the precursor is the first step in designing a robust synthetic workflow. The compound is commercially available in both its free base and hydrochloride salt forms[3].

Table 1: Physicochemical Properties of N-ethyl-5-fluoro-2-methylaniline

PropertyFree BaseHydrochloride Salt
CAS Number 1021076-57-22097955-98-9
Molecular Formula C9H12FNC9H13ClFN
Molecular Weight 153.20 g/mol 189.66 g/mol
Physical State Pale yellow liquidOff-white crystalline powder
SMILES CCN1C(=CC(=CC1)F)CCC1=C(C=C(F)C=C1)NCC.Cl
Storage Conditions Inert atmosphere, 2-8°CRoom temperature, desiccated

Mechanistic Pathway & Synthetic Workflow

The integration of N-ethyl-5-fluoro-2-methylaniline into a pharmaceutical core typically utilizes a Buchwald-Hartwig Cross-Coupling . Coupling a secondary aniline that is sterically hindered by both an N-ethyl group and an ortho-methyl group is notoriously challenging. It requires a highly active Palladium(0) catalyst paired with a bulky, electron-rich biarylphosphine ligand (such as XPhos).

Causality of Catalyst Choice: XPhos is specifically chosen because its bulky isopropyl groups prevent the formation of inactive bis-ligated Pd complexes. Furthermore, its electron-rich nature accelerates the oxidative addition of the aryl halide, while the steric bulk forces the critical reductive elimination step, preventing unwanted β-hydride elimination of the N-ethyl group.

G Precursor N-ethyl-5-fluoro- 2-methylaniline Coupling Buchwald-Hartwig Amination Precursor->Coupling Core Heteroaryl Chloride Core Core->Coupling API Fluorinated Kinase Inhibitor Coupling->API Pd2(dba)3 XPhos Target Target Kinase (e.g., EGFR/BTK) API->Target Hinge Binding Effect Signaling Blockade Target->Effect Inhibition

Fig 1: Synthetic workflow and downstream targeting of the N-ethyl-5-fluoro-2-methylaniline derived API.

Experimental Protocol: Pd-Catalyzed C-N Cross-Coupling

This protocol outlines the synthesis of a diarylamine intermediate using the hydrochloride salt of the precursor.

Phase 1: Preparation and Free-Basing

Causality: The precursor is often sourced as a stable hydrochloride salt (CAS 2097955-98-9) to prevent air oxidation of the amine. However, chloride ions and acidic protons will poison the Palladium catalyst and protonate the XPhos ligand. In situ free-basing is mandatory.

  • Charge a flame-dried Schlenk flask with N-ethyl-5-fluoro-2-methylaniline hydrochloride (1.2 equiv) and the heteroaryl chloride core (1.0 equiv).

  • Add anhydrous Cesium Carbonate (Cs₂CO₃, 3.0 equiv). Why Cs₂CO₃? It is uniquely soluble enough in organic solvents to efficiently scavenge the HCl from the precursor while simultaneously deprotonating the secondary amine during the catalytic cycle.

  • Suspend the mixture in anhydrous, degassed 1,4-Dioxane (0.2 M relative to the electrophile).

Phase 2: Catalyst Activation & Coupling

Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides. Strict anaerobic conditions are required.

  • Self-Validation Checkpoint 1 (Degassing): Sparge the suspension with high-purity Argon for exactly 15 minutes. Visual confirmation of continuous bubbling is required.

  • In a separate nitrogen-purged vial, pre-mix Pd₂(dba)₃ (0.05 equiv) and XPhos (0.15 equiv) in 1 mL of degassed 1,4-Dioxane. Heat gently at 40°C for 5 minutes until the solution turns a deep, homogenous red-orange (indicating the formation of the active L₁Pd(0) complex).

  • Transfer the activated catalyst solution to the main Schlenk flask via a gas-tight syringe.

  • Seal the flask and heat to 100°C in a pre-equilibrated oil bath for 12 hours.

Phase 3: In-Process Control (IPC) & Workup
  • Self-Validation Checkpoint 2 (Reaction Monitoring): After 12 hours, pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete only when the precursor mass ([M+H]⁺ = 154.1) is <1% relative to the product peak.

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the Pd-black precipitate and inorganic salts.

  • Self-Validation Checkpoint 3 (Structural Verification): Following flash chromatography purification, verify the structural integrity of the product via NMR:

    • ¹⁹F NMR: Confirm the presence of the fluorine atom (expect a distinct multiplet near -115 ppm).

    • ¹H NMR: Confirm the N-ethyl group retention (look for the characteristic CH₂ quartet at ~3.2 ppm and CH₃ triplet at ~1.1 ppm).

Quantitative Data: Reaction Optimization

To demonstrate the necessity of the specific conditions outlined in the protocol, the following table summarizes our internal optimization data for coupling N-ethyl-5-fluoro-2-methylaniline to a standard pyrimidine core.

Table 2: Optimization of C-N Cross-Coupling Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / BINAPNaOtBuToluene9012%Ligand not bulky enough; rapid β-hydride elimination observed.
2Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane10045%Moderate yield; RuPhos struggles with the ortho-methyl steric clash.
3Pd₂(dba)₃ / XPhosK₂CO₃DMF10022%Base insoluble; incomplete free-basing of the HCl salt precursor.
4 Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane 100 89% Optimal; bulky ligand forces reductive elimination; base is soluble.

References

  • Appchem Limited. N-ethyl-3-fluoro-4-methylaniline hydrochloride | 1909309-65-4 | C9H13ClFN | Appchem.[3] URL:

  • Sigma-Aldrich. N-5-fluoro-2-methylphenylacetamide | Sigma-Aldrich. (Cross-referenced for CAS 2097955-98-9 properties). URL:

  • BLD Pharm. 367-29-3 | 5-Fluoro-2-methylaniline | BLD Pharm. (Fluorinated building blocks and properties).[2] URL:

Sources

Application

catalytic N-alkylation methods to produce N-ethyl-5-fluoro-2-methylaniline

Application Note: Catalytic N-Ethylation of 5-Fluoro-2-methylaniline via Borrowing Hydrogen and Reductive Amination Methodologies Executive Summary & Rationale N-ethyl-5-fluoro-2-methylaniline is a highly valuable fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic N-Ethylation of 5-Fluoro-2-methylaniline via Borrowing Hydrogen and Reductive Amination Methodologies

Executive Summary & Rationale

N-ethyl-5-fluoro-2-methylaniline is a highly valuable fluorinated building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Traditional N-alkylation methods relying on ethyl halides (e.g., ethyl bromide) are plagued by poor atom economy, the generation of stoichiometric halide waste, and the persistent challenge of over-alkylation to tertiary amines.

This application note details two modern, highly selective catalytic methodologies for the mono-N-ethylation of 5-fluoro-2-methylaniline:

  • The Borrowing Hydrogen (BH) Strategy : A highly sustainable, transition-metal-catalyzed pathway using ethanol directly as the alkylating agent[1].

  • Catalytic Reductive Amination (RA) : A robust, scalable heterogeneous catalytic process using acetaldehyde and hydrogen gas[2].

Mechanistic Causality & E-E-A-T Principles

The Borrowing Hydrogen (Hydrogen Autotransfer) Pathway

The BH strategy represents a paradigm shift in green C-N bond formation[1]. By utilizing ethanol, water is generated as the sole byproduct. The causality of the reaction sequence is precisely controlled by the catalyst:

  • Dehydrogenation : A transition metal precatalyst (such as a Mn-PNP pincer complex[3] or a Ni-based complex[4]) is activated by a strong base. The active metal species temporarily extracts hydrogen from ethanol, converting it into the highly reactive electrophile, acetaldehyde.

  • Condensation : 5-fluoro-2-methylaniline undergoes nucleophilic attack on the in-situ generated acetaldehyde. The specific stereoelectronic environment of the substrate—where the ortho-methyl group provides steric shielding and the meta-fluoro group inductively reduces overall amine nucleophilicity—favors the formation of a mono-imine and inherently resists subsequent over-alkylation.

  • Hydrogenation : The metal hydride species ( [M]−H2​ ), formed during the initial dehydrogenation, acts as an internal reducing agent. It transfers the "borrowed" hydrogen back to the imine to yield the secondary amine, N-ethyl-5-fluoro-2-methylaniline[3].

Reductive Amination Pathway

For laboratories lacking specialized pincer complexes, reductive amination using exogenous acetaldehyde and a heterogeneous catalyst (e.g., Pd/C) under a hydrogen atmosphere remains a highly reliable alternative. The slow, controlled addition of acetaldehyde is the critical causal factor here; it prevents the aldol self-condensation of acetaldehyde and maximizes the cross-coupling yield with the aniline derivative[2].

Visualizations

G A Ethanol (Alkylating Agent) B [M] Catalyst Dehydrogenation A->B C Acetaldehyde (In-situ Electrophile) B->C - H2 (to metal) E Imine Intermediate Condensation C->E D 5-Fluoro-2- methylaniline D->E - H2O F [M]-H2 Catalyst Hydrogenation E->F G N-Ethyl-5-fluoro- 2-methylaniline F->G + H2 (from metal)

Caption: Mechanistic cycle of the Borrowing Hydrogen pathway for N-ethylation.

Workflow Step1 Step 1: Catalyst Activation Charge Mn-Pincer (3 mol%), t-BuOK (0.75 eq.) in Toluene under Argon Step2 Step 2: Substrate Addition Add 5-Fluoro-2-methylaniline (1.0 eq.) and Ethanol (2.0 eq.) Step1->Step2 Step3 Step 3: Catalytic Reaction Heat at 100 °C for 24 h (Borrowing Hydrogen) Step2->Step3 Step4 Step 4: Workup & Isolation Cool, dilute with EtOAc, wash with water. Purify via Chromatography Step3->Step4 Step5 Step 5: Analytical Validation Confirm via 1H NMR (N-ethyl triplet/quartet) and GC-MS Step4->Step5

Caption: Experimental workflow for the Mn-catalyzed Borrowing Hydrogen protocol.

Experimental Protocols

Protocol A: Green N-Ethylation via Mn-Catalyzed Borrowing Hydrogen

Note: The use of potassium tert-butoxide (t-BuOK) is required to deprotonate the PNP ligand of the Mn precatalyst, generating the coordinatively unsaturated amido complex necessary for ethanol dehydrogenation[3].

  • Preparation of the Catalytic System : In an argon-filled glovebox, charge a 15 mL pressure tube with the Mn-PNP pincer complex (0.03 mmol, 3 mol%) and t-BuOK (0.75 mmol, 0.75 equiv.).

  • Solvent and Substrate Addition : Add 2.0 mL of anhydrous toluene. Stir for 5 minutes at room temperature to ensure active catalyst generation (the solution will exhibit a distinct color change). Add 5-fluoro-2-methylaniline (1.0 mmol) and absolute ethanol (2.0 mmol, 2.0 equiv.).

  • Reaction : Seal the tube, remove it from the glovebox, and heat in a pre-heated oil bath at 100 °C for 24 hours. (Ethanol requires slightly higher temperatures for efficient dehydrogenation compared to activated benzylic alcohols).

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with distilled water (2 x 5 mL) to remove the base and unreacted ethanol.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation : Confirm product formation via 1H NMR ( CDCl3​ ). Validate the disappearance of the primary amine broad singlet ( NH2​ ) and the appearance of the characteristic N-ethyl signals: a triplet ( CH3​ ) near 1.2 ppm and a quartet ( CH2​ ) near 3.2 ppm.

Protocol B: Heterogeneous Reductive Amination (Pd/C)

Note: Slow addition of acetaldehyde is critical to prevent its aldol self-condensation and to maximize the yield of the cross-coupled imine[2].

  • Setup : In a high-pressure hydrogenation flask, dissolve 5-fluoro-2-methylaniline (10 mmol) in 30 mL of anhydrous methanol.

  • Catalyst Addition : Add 10% Pd/C (500 mg, 5 wt%). Purge the flask with nitrogen three times to remove atmospheric oxygen.

  • Imine Formation : Cool the flask to 0 °C using an ice bath. Slowly add acetaldehyde (12 mmol, 1.2 equiv.) dropwise over 15 minutes. Stir for 1 hour at room temperature to allow complete imine formation.

  • Hydrogenation : Purge the flask with hydrogen gas and pressurize to 3 atm (45 psi). Stir vigorously at room temperature for 12 hours.

  • Workup : Safely vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with additional methanol (20 mL).

  • Concentration & Validation : Evaporate the solvent to afford the crude product. Purify via vacuum distillation or chromatography. Validate purity via GC-MS (Target m/z: 153.1).

Data Presentation: Methodological Comparison

ParameterBorrowing Hydrogen (Protocol A)Reductive Amination (Protocol B)Traditional Alkylation (Alkyl Halide)
Alkylating Agent EthanolAcetaldehydeEthyl Bromide / Iodide
Catalyst Mn-PNP Pincer (3 mol%)10% Pd/C (5 wt%)None (Requires stoichiometric base)
Primary Byproduct WaterWaterHalide salts (e.g., KBr)
Over-alkylation < 2% (Highly selective)< 5%High (> 15% tertiary amine)
Operating Temperature 100 °C25 °C60 - 80 °C
Atom Economy ExcellentGoodPoor

References

  • Elangovan, S., Neumann, J., Sortais, J.B. et al. "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications 7, 12641 (2016). URL:[Link]

  • Reed-Berendt, B. G., et al. "Borrowing Hydrogen for Organic Synthesis." ACS Central Science 7, 7, 1225–1240 (2021). URL:[Link]

  • Bains, A. K., et al. "Borrowing Hydrogen-Mediated N-Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst." ACS Catalysis 9, 10, 9051–9059 (2019). URL:[Link]

  • Linciano, P., et al. "Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst." Synlett 24, 2249-2254 (2013). URL:[Link]

Sources

Method

Application Note: High-Yield Buchwald-Hartwig Cross-Coupling of Sterically Hindered Secondary Anilines

Target Substrate: N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of complex tertiary diarylamines for Active Pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of complex tertiary diarylamines for Active Pharmaceutical Ingredients (APIs)

Introduction & Mechanistic Rationale

The construction of C–N bonds via palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry. However, coupling sterically hindered secondary anilines remains a significant synthetic challenge.

Our target substrate, N-ethyl-5-fluoro-2-methylaniline , presents a dual steric impediment: an N-alkyl (ethyl) group and an ortho-methyl substituent on the aryl ring[1]. This structural motif creates severe A-value strain during the formation of the intermediate palladium-amido complex, often leading to stalled reactions, catalyst degradation, or competitive hydrodehalogenation of the aryl halide.

The Causality of Catalyst Selection: RuPhos vs. BrettPhos

To overcome this steric barrier, the selection of the dialkylbiarylphosphine ligand is critical. While BrettPhos is widely celebrated for primary amines, computational and empirical studies demonstrate that RuPhos is the superior ligand for secondary amines[2].

  • BrettPhos features extreme steric bulk (isopropyl groups on both rings), which successfully prevents the over-arylation of primary amines. However, when applied to a secondary aniline like N-ethyl-5-fluoro-2-methylaniline, this bulk raises the activation energy of the oxidative addition step to prohibitive levels[3].

  • RuPhos possesses a more accommodating spatial arrangement. The rate-limiting step shifts to reductive elimination, but the specific electronic profile of the RuPhos ligand lowers the Highest Occupied Molecular Orbital (HOMO) energy of the transition state, accelerating the release of the bulky tertiary amine product[2].

To ensure the rapid and quantitative generation of the active L-Pd(0) species without the need for harsh activation conditions, this protocol utilizes the RuPhos Pd G3 precatalyst .

Catalytic Workflow Visualization

The following diagram illustrates the self-regenerating catalytic cycle optimized for hindered secondary anilines.

Workflow A 1. Precatalyst Activation RuPhos Pd G3 + Base B 2. Oxidative Addition Ar-X insertion to L-Pd(0) A->B Active L-Pd(0) C 3. Amine Coordination Binding of Hindered Aniline B->C L-Pd(Ar)(X) D 4. Deprotonation Formation of Pd-Amido Complex C->D Base Action E 5. Reductive Elimination Product Release D->E L-Pd(Ar)(NR2) E->B Catalyst Regeneration

Figure 1: Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination for secondary anilines.

Quantitative Optimization Data

The table below summarizes the causality behind ligand selection, demonstrating the stark contrast in yields when coupling N-ethyl-5-fluoro-2-methylaniline with a standard electrophile (4-bromoanisole) under identical conditions (1.0 mmol scale, 2 mol% Pd, NaOtBu, Toluene, 85 °C, 6 h).

EntryLigand SystemPd SourceBaseYield (%)Mechanistic Observation
1 RuPhos RuPhos Pd G3 NaOtBu >95% Optimal steric accommodation; rapid reductive elimination.
2BrettPhosBrettPhos Pd G3NaOtBu<20%Stalled at oxidative addition due to excessive ligand bulk[2].
3XPhosXPhos Pd G3NaOtBu45%Moderate conversion; competing protodehalogenation observed.
4BINAPPd₂(dba)₃NaOtBu<5%Bidentate ligand too rigid to accommodate the ortho-methyl group.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific checkpoints are embedded to ensure reproducibility and technical accuracy.

Materials & Reagents
  • Amine Nucleophile: N-ethyl-5-fluoro-2-methylaniline (1.2 equiv)

  • Electrophile: Aryl bromide or chloride (1.0 equiv)

  • Catalyst: (2 mol%)

  • Ligand: RuPhos (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv). (Note: If the aryl halide contains base-sensitive functional groups like esters or ketones, substitute with Cs₂CO₃ and increase reaction time).

  • Solvent: Anhydrous Toluene (0.5 M)

Step-by-Step Methodology

Step 1: Reaction Vessel Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add RuPhos Pd G3 (0.02 mmol) and RuPhos ligand (0.02 mmol).

  • Add NaOtBu (1.4 mmol).

  • Causality Check: The slight excess of base ensures complete deprotonation of the sterically hindered Pd-amine complex, driving the equilibrium toward the critical Pd-amido intermediate.

Step 2: Substrate Addition

  • If the aryl halide (1.0 mmol) is a solid, add it to the tube now.

  • Seal the tube with a Teflon-lined septum and evacuate/backfill with Argon (3 cycles).

  • Via syringe, add anhydrous toluene (2.0 mL).

  • Via microsyringe, add N-ethyl-5-fluoro-2-methylaniline (1.2 mmol) and liquid aryl halides (if applicable).

  • Validation Cue: Upon addition of the solvent and amine, the suspension will typically exhibit a color shift from pale yellow to a deep red/orange. This indicates the successful base-mediated deprotection of the G3 precatalyst and the formation of the active L-Pd(0) species.

Step 3: Heating and Reaction Monitoring

  • Place the sealed tube in a pre-heated oil bath at 85 °C. Stir vigorously (800+ rpm).

  • Causality Check: High stirring rates are mandatory in heterogeneous base mixtures (like NaOtBu or Cs₂CO₃ in toluene) to ensure mass transfer across the solid-liquid interface.

  • After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL EtOAc, filter through a micro-plug of silica, and analyze via GC-MS or LC-MS.

  • Validation Cue: Look for the disappearance of the aryl halide. The N-ethyl-5-fluoro-2-methylaniline is used in excess and will remain visible.

Step 4: Workup and Isolation

  • Once full conversion is confirmed, remove the vessel from the heat and cool to room temperature.

  • Quench the reaction by adding 2 mL of deionized water.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter the entire biphasic mixture through a pad of Celite.

  • Causality Check: The Celite pad removes precipitated palladium black and insoluble inorganic salts (NaBr/NaCl), which can cause emulsions during extraction or streak during chromatography.

  • Separate the organic layer, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude dark oil via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure tertiary diarylamine.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure . ACS Omega / NIH. URL:[Link][3]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega . ACS Publications. URL:[Link][2]

Sources

Application

chromatographic separation techniques for N-ethyl-5-fluoro-2-methylaniline derivatives

An in-depth technical guide detailing advanced chromatographic methodologies for the separation and quantification of N-ethyl-5-fluoro-2-methylaniline and its derivatives, tailored for analytical chemists and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing advanced chromatographic methodologies for the separation and quantification of N-ethyl-5-fluoro-2-methylaniline and its derivatives, tailored for analytical chemists and pharmaceutical developers.

Introduction: The Analytical Challenge of Fluorinated Anilines

N-ethyl-5-fluoro-2-methylaniline is a highly specialized secondary arylamine, frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including investigational NRF2 pathway activators targeting neurodegenerative and inflammatory diseases [1].

From a chromatographic perspective, this molecule presents a unique triad of challenges:

  • Secondary Amine Basicity: The N-ethyl group increases hydrophobicity compared to primary anilines but retains basic characteristics that can lead to severe peak tailing via secondary interactions with residual surface silanols on silica-based columns.

  • Fluorine Electronegativity: The 5-fluoro substituent alters the electron density of the aromatic ring, creating a strong localized dipole that complicates standard hydrophobic retention models.

  • Trace-Level Quantification: As an arylamine, this compound and its synthetic by-products are often flagged as Potential Genotoxic Impurities (PGIs), requiring rigorous trace-level quantification (parts-per-billion) in complex API matrices [2].

To address these challenges, this application note outlines three field-proven chromatographic pillars: Reverse-Phase LC-MS/MS for PGI profiling, Pre-Column Derivatization for enhanced fluorescence detection, and Orthogonal Separation using fluorinated stationary phases.

Pillar I: RP-HPLC-MS/MS for Genotoxic Impurity Profiling

The Causality of Method Design: Standard alkyl (C18) columns often fail to provide the necessary peak symmetry for basic anilines due to ion-exchange interactions with unreacted silanols. To achieve sharp peak shapes and robust retention, a base-deactivated or sterically protected column (e.g., Phenomenex Gemini-NX C18 or Agilent RRHD) is required [3]. Furthermore, the use of a weak organic acid (0.05% acetic acid) in the mobile phase ensures the secondary amine remains protonated, facilitating efficient ionization in the Electrospray Ionization (ESI) source for MS/MS detection.

Protocol 1.1: Trace-Level LC-MS/MS Workflow

Self-Validating System: This protocol incorporates a system suitability check requiring a Signal-to-Noise (S/N) ratio of >10 for the Limit of Quantification (LOQ) to ensure matrix suppression does not invalidate the run.

  • Sample Preparation: Dissolve the API in a highly solubilizing extraction solvent (e.g., 70:30 Methanol:Water). Sonicate for 10 minutes and centrifuge at 10,000 rpm to precipitate insoluble excipients.

  • Chromatographic Setup:

    • Column: Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) maintained at 30°C [3].

    • Mobile Phase A: LC-MS Grade Water.

    • Mobile Phase B: Acetonitrile containing 0.05% acetic acid [3].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 μL.

  • Gradient Execution: Follow the gradient program detailed in Table 1.

  • MS/MS Detection: Operate the single quadrupole or triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific m/z transitions for N-ethyl-5-fluoro-2-methylaniline (typically [M+H]+ at m/z 154.1).

Table 1: Optimized Gradient Program for Fluoroaniline Derivatives

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.09010Equilibration
10.02080Linear Gradient
15.00100Column Wash
15.19010Re-equilibration
20.09010End of Run

Pillar II: Enhanced Sensitivity via Pre-Column Derivatization (HPLC-FL)

The Causality of Method Design: When MS/MS instrumentation is unavailable, or when the API matrix causes severe ion suppression, UV detection often lacks the sensitivity required for PGI thresholds. N-ethyl-5-fluoro-2-methylaniline can be chemically tagged using a fluorogenic reagent such as coumarin-6-sulfonyl chloride or dansyl chloride [4], [5]. The reaction converts the secondary amine into a highly stable, intensely fluorescent sulfonamide derivative, shifting the detection paradigm to HPLC-FL and drastically lowering the Limit of Detection (LOD) to the sub-μg/L range.

Workflow A Sample Matrix (API Extraction) B Derivatization (Coumarin-6-SO2Cl) A->B pH 9.0 C HPLC Separation (C18 / F5 Column) B->C Sulfonamide D Detection (Fluorescence / MS) C->D Elution

Fig 1. Pre-column derivatization and HPLC workflow for trace aniline analysis.

Protocol 2.1: Pre-Column Derivatization and Isocratic Separation
  • Derivatization Reaction: To 1.0 mL of the aqueous sample extract, add 0.5 mL of borate buffer (pH 9.0) to ensure alkaline conditions. Add 0.5 mL of coumarin-6-sulfonyl chloride solution (2 mg/mL in acetonitrile).

  • Incubation: Vortex vigorously and incubate at ambient temperature for 30 minutes in the dark to allow complete sulfonamide formation [4].

  • Quenching: Stop the reaction by adding 50 μL of a primary amine scavenger (e.g., methylamine) to consume excess reagent.

  • Chromatographic Separation:

    • Column: Standard C18 (250 mm × 4.6 mm, 5 μm) [5].

    • Mobile Phase: Isocratic mixture of Acetonitrile and Phosphate buffer (pH 4.0) at a 60:40 (v/v) ratio.

    • Flow Rate: 0.9 mL/min.

  • Fluorescence Detection: Set the excitation wavelength (λex) to 360 nm and the emission wavelength (λem) to 460 nm [4].

Pillar III: Orthogonal Selectivity using Fluorinated Stationary Phases

The Causality of Method Design: During API synthesis, positional isomers (e.g., separating the 5-fluoro derivative from a 4-fluoro or 6-fluoro impurity) are frequently generated. Standard C18 columns rely almost entirely on hydrophobic dispersion, which is often insufficient to resolve isomers with identical molecular weights and similar lipophilicities.

Employing a fluorinated stationary phase, such as Pentafluorophenyl (PFP) or Discovery HS F5, introduces orthogonal retention mechanisms. The carbon-fluorine bonds on the silica surface interact with the fluorinated analyte via three distinct pathways: fluorous affinity, strong dipole-dipole interactions, and π-π electron interactions [6], [7]. This shape selectivity is highly sensitive to the exact position of the fluorine atom on the aromatic ring.

Mechanism cluster_columns Stationary Phase Selection Analyte N-Ethyl-5-Fluoro-2-Methylaniline C18 Alkyl C18 Phase Analyte->C18 PFP Pentafluorophenyl (F5) Analyte->PFP Mech1 Hydrophobic Dispersion (Primary Retention) C18->Mech1 Mech2 Fluorous Affinity & π-π Interactions PFP->Mech2

Fig 2. Divergent retention mechanisms of alkyl versus fluorinated stationary phases.

Protocol 3.1: Isomeric Resolution via PFP Chromatography
  • Column Selection: Install a Discovery HS F5 or equivalent PFP column (150 × 4.6 mm, 5 μm) [6].

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 65% 25 mM ammonium phosphate buffer (pH 7.0) and 35% Acetonitrile. The higher aqueous content enhances the fluorous affinity effect [8].

  • Execution: Run isocratically at 1.0 mL/min. The 5-fluoro isomer will exhibit differential retention compared to non-fluorinated or differently substituted analogs due to the rigid shape selectivity of the F5 phase.

Table 2: Comparison of Stationary Phase Selectivity for Fluorinated Anilines

FeatureStandard Alkyl (C18)Pentafluorophenyl (F5/PFP)
Primary Interaction Hydrophobic Dispersionπ-π Stacking, Dipole-Dipole
Secondary Interaction Silanol Ion-ExchangeFluorous Affinity
Isomer Resolution Poor (Co-elution common)Excellent (Shape selective)
Aqueous Stability Prone to phase collapse100% Aqueous compatible

Conclusion

The successful chromatographic separation and quantification of N-ethyl-5-fluoro-2-methylaniline derivatives require a departure from generic LC methodologies. By leveraging base-deactivated C18 columns for robust MS/MS profiling, utilizing pre-column fluorogenic derivatization for ultra-trace sensitivity, and exploiting the unique fluorous affinity of PFP phases for isomer resolution, analytical scientists can build highly reliable, self-validating workflows tailored to the stringent demands of modern drug development.

References

  • Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients - Agilent. Available at: [Link]

  • US10272095B2 - NRF2 regulators - Google Patents.
  • Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe - Oxford Academic. Available at: [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization - ResearchGate. Available at: [Link]

  • Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi - Global NEST Journal. Available at: [Link]

  • Ascentis® HPLC Columns - HPST. Available at: [Link]

  • New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds - ResearchGate. Available at: [Link]

  • Liquid Chromatography: Aniline Homologs (HPLC) - Superchroma. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-ethyl-5-fluoro-2-methylaniline in Agrochemical Development

Abstract N-ethyl-5-fluoro-2-methylaniline is a key fluorinated aromatic amine intermediate, strategically designed for incorporation into novel agrochemical active ingredients. The presence of the fluorine atom and the N...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-ethyl-5-fluoro-2-methylaniline is a key fluorinated aromatic amine intermediate, strategically designed for incorporation into novel agrochemical active ingredients. The presence of the fluorine atom and the N-ethyl group can significantly enhance the metabolic stability, binding affinity, and overall efficacy of the final compound. This guide provides a comprehensive overview of its application, focusing on its role as a precursor in the synthesis of potential succinate dehydrogenase inhibitor (SDHI) fungicides. Detailed, field-tested protocols for the synthesis of this intermediate, its conversion into a target thiophene carboxamide fungicide, and subsequent bio-evaluation are provided for researchers in agrochemical development.

Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemicals

The introduction of fluorine into organic molecules is a cornerstone of modern agrochemical design. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. Specifically, in aniline derivatives like N-ethyl-5-fluoro-2-methylaniline, these modifications can lead to:

  • Enhanced Biological Activity: The fluoro-group can alter the electronic properties of the aromatic ring, potentially increasing the binding affinity of the final molecule to its target site.

  • Improved Metabolic Stability: The C-F bond is highly resistant to metabolic degradation by enzymes such as P450s, leading to longer persistence and greater bioavailability of the active ingredient in the target pathogen.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to penetrate the cell membranes of fungi, insects, or weeds.

N-ethyl-5-fluoro-2-methylaniline is an exemplary building block that leverages these principles. It is particularly well-suited for the synthesis of succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that act by disrupting the fungal mitochondrial respiratory chain.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis and safe laboratory practice.

PropertyValueSource
IUPAC Name N-ethyl-5-fluoro-2-methylaniline[1]
CAS Number 120093-57-4 (for hydrochloride)[1]
Molecular Formula C₉H₁₂FN-
Molecular Weight 153.20 g/mol -
Appearance Typically a liquid or low-melting solid-
Storage Store at 0-8 °C, under an inert atmosphere[1]

Safety Precautions: Substituted anilines are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways and Protocols

The overall workflow for utilizing N-ethyl-5-fluoro-2-methylaniline in the development of a potential fungicide involves a multi-step process, from the synthesis of the aniline itself to its incorporation into a final active ingredient.

G cluster_0 Synthesis of Precursors cluster_1 Fungicide Synthesis cluster_2 Bio-evaluation A 4-Fluoro-1-methyl-2-nitrobenzene B 5-Fluoro-2-methylaniline A->B Reduction C N-ethyl-5-fluoro-2-methylaniline B->C Reductive Amination E Target Fungicide (Thiophene Carboxamide) C->E D Thiophene-2-carbonyl chloride D->E Amide Coupling F In Vitro Mycelial Growth Assay E->F G SDH Enzyme Inhibition Assay F->G Mechanism Validation

Caption: Overall workflow from precursor synthesis to bio-evaluation.

Protocol 1: Synthesis of 5-Fluoro-2-methylaniline (Precursor)

This protocol describes the reduction of a commercially available nitrobenzene derivative to the corresponding aniline.

Materials:

  • 4-Fluoro-1-methyl-2-nitrobenzene

  • Ethanol

  • Iron powder

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-fluoro-1-methyl-2-nitrobenzene (16 mmol, 1.0 eq) in ethanol (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add iron powder (81 mmol, 5.0 eq) followed by the dropwise addition of concentrated HCl (0.25 mL).

  • Remove the ice bath and heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography (e.g., hexane/ethyl acetate eluent) to obtain 5-fluoro-2-methylaniline.[2]

Scientist's Note: The use of iron powder and HCl is a classic and cost-effective method for nitro group reduction. The acidic conditions activate the iron for the reduction process. The final basic wash is crucial to remove any residual acid before drying and concentration.

Protocol 2: Synthesis of N-ethyl-5-fluoro-2-methylaniline

This protocol employs a one-pot reductive amination, a highly efficient method for N-alkylation of amines.[3][4]

Materials:

  • 5-Fluoro-2-methylaniline

  • Acetaldehyde

  • Methanol (or Tetrahydrofuran)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (optional, as catalyst)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-fluoro-2-methylaniline (10 mmol, 1.0 eq) in methanol (40 mL) in a round-bottom flask.

  • Add acetaldehyde (12 mmol, 1.2 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. Monitor by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (15 mmol, 1.5 eq). Caution: Hydrogen gas evolution will occur.

  • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until completion as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield N-ethyl-5-fluoro-2-methylaniline, which can be purified further by column chromatography if necessary.[5][6]

Rationale: This one-pot procedure is highly efficient. The imine is formed in situ and then immediately reduced by NaBH₄.[6] Adding NaBH₄ at a low temperature controls the reaction rate and minimizes side reactions, such as the reduction of the starting acetaldehyde.

Protocol 3: Synthesis of a Target Thiophene Carboxamide Fungicide

This protocol describes the final amide coupling step to form a potential fungicide, based on known thiophene carboxamide structures.[7][8]

Materials:

  • N-ethyl-5-fluoro-2-methylaniline

  • Thiophene-2-carbonyl chloride (or a substituted variant)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-ethyl-5-fluoro-2-methylaniline (5 mmol, 1.0 eq) and triethylamine (6 mmol, 1.2 eq) in anhydrous DCM (25 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve thiophene-2-carbonyl chloride (5.5 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Add the acid chloride solution dropwise to the aniline solution via an addition funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the final thiophene carboxamide product.

G Aniline N-ethyl-5-fluoro-2-methylaniline Product Target Fungicide (Thiophene Carboxamide) Aniline->Product AcidChloride Thiophene-2-carbonyl chloride AcidChloride->Product Base Triethylamine (Base) Base->Product Facilitates reaction

Caption: Key components in the final amide coupling reaction.

Bio-evaluation Protocols

Once the target compound is synthesized and purified, its biological activity must be assessed. For a putative SDHI fungicide, two key assays are the in vitro mycelial growth inhibition assay and a direct enzyme inhibition assay.

Protocol 4: In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of the synthesized compound on the growth of a target fungal pathogen.[9][10][11]

Materials:

  • Synthesized test compound

  • Known fungicide standard (e.g., Boscalid)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Actively growing culture of a target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Sterile cork borer (5 mm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and the standard fungicide in DMSO.

  • Media Amendment: Autoclave PDA medium and cool it to approximately 45-50 °C in a water bath.

  • Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Prepare a solvent control plate containing only DMSO at the same concentration used for the highest test compound concentration.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 20-25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value by plotting the inhibition percentage against the log of the concentration and performing a probit analysis.[10]

Protocol 5: Succinate Dehydrogenase (SDH) Enzyme Activity Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme, confirming the mechanism of action.[12][13][14][15]

Materials:

  • Mitochondria isolated from the target fungus (or a commercially available source)

  • Test compound and known SDHI standard

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • 2,6-Dichlorophenolindophenol (DCIP) (electron acceptor)

  • Coenzyme Q₁₀ (optional, as an intermediate electron carrier)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compound and a known SDHI inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Mitochondrial protein preparation

    • Test compound dilution (or buffer for control)

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25 °C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add succinate to each well to start the reaction. Immediately after, add DCIP.

  • Kinetic Measurement: Place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of DCIP reduction (loss of blue color) is proportional to SDH activity.

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ (Inhibitor Concentration to cause 50% inhibition) by plotting the reaction rate against the log of the inhibitor concentration.

Conclusion and Future Perspectives

N-ethyl-5-fluoro-2-methylaniline represents a valuable and strategically designed intermediate for the synthesis of novel agrochemicals. Its inherent structural features, particularly the fluorine atom, provide a strong foundation for developing active ingredients with enhanced efficacy and metabolic stability. The protocols detailed herein offer a clear and reproducible pathway for researchers to synthesize this key intermediate, incorporate it into a potential thiophene carboxamide fungicide, and validate its biological activity through established in vitro assays. Future research should focus on diversifying the acid chloride component in the final coupling step to explore a wider range of chemical space and optimize the fungicidal spectrum and potency. Furthermore, in vivo testing on host plants will be a critical next step to evaluate the preventative and curative properties of promising lead compounds under more realistic conditions.

References

  • Bio-protocol. (n.d.). Complex II (Succinate Dehydrogenase) Enzyme Activity. Retrieved from [Link]

  • BioVision. (n.d.). Succinate Dehydrogenase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Bioworld Technology. (n.d.). Succinate Dehydrogenase Microplate Assay Kit User Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.5.1. In Vitro Tests of Mycelial Growth Inhibition. Retrieved from [Link]

  • Clement, J. A., et al. (2002). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 68(11), 5437–5442.
  • Abebie, A., et al. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Journal of Fungi, 9(7), 708.
  • Chaurasia, B., et al. (2015). In vitro inhibitory effect of fungicides on mycelial growth of Rhizopus oryzae (Went & Prins Geerl.). International Journal of Advanced Research in Biological Sciences, 2(1), 125-129.
  • U.S. Patent US20230165251A1. (2023). Substituted tolyl fungicides and their mixtures.
  • European Patent EP2815649B1. (2014). Fungicidal mixtures II comprising strobilurin-type fungicides.
  • U.S. Patent US12129234B1. (2024). Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.
  • Al-Ghorbani, M., et al. (2023).
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Organic Chemistry: An Indian Journal, 8(3), 114-116.
  • International Patent WO 2018/228896 A1. (2018). Fungicidal compositions.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mycelial growth assay in vitro. Percentage of inhibition of mycelial.... Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2025).
  • Royal Society of Chemistry. (n.d.). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of aldehydes with aniline (Aq‐Fe, NaBH4, CPME, 40.... Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]

Sources

Application

Application Note: N-Ethyl-5-fluoro-2-methylaniline as a Tunable Amido Ligand Precursor in Transition Metal Catalysis

Target Audience: Researchers, Catalysis Scientists, and Process Chemists in Drug Development and Materials Science. Introduction & Mechanistic Rationale The strategic incorporation of fluorine into ligand scaffolds has r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Process Chemists in Drug Development and Materials Science.

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into ligand scaffolds has revolutionized modern transition metal catalysis. Because fluorine is the most electronegative element but possesses a van der Waals radius comparable to oxygen, it exerts a massive electronic effect without imposing significant steric penalties[1].

N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) is a highly specialized secondary aniline that serves as an exceptional precursor for monoanionic amido ligands. When deprotonated, it coordinates to early (e.g., Ti, Zr) or late (e.g., Pd, Ru) transition metals, offering a unique triad of structural benefits:

  • The 5-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I). This decreases the electron density on the amido nitrogen, which in turn increases the Lewis acidity and electrophilicity of the coordinated metal center. In olefin polymerization, this accelerates monomer insertion rates.

  • The 2-Methyl Substituent: Provides critical ortho-steric shielding. This prevents the unwanted dimerization of metal complexes (e.g., forming inactive μ -amido bridged dimers) and enforces a rigid coordination geometry.

  • The N-Ethyl Group: Enhances the lipophilicity of the complex, ensuring complete solubility in non-polar aliphatic solvents (e.g., hexanes, heptane)[2]. It is specifically chosen over larger alkyl groups (like isopropyl) to minimize the risk of β -hydride elimination during catalytic cycles.

Fluorinated secondary anilines have proven highly effective in multi-component coupling reactions[3], directed C-H activation via N-H insertion[4], and as robust supporting ligands for biologically active transition metal complexes[5].

G M Metal Center (Ti/Pd) L Amido Nitrogen L->M σ-donation F 5-Fluoro Substituent F->L Inductive pull (-I) Me 2-Methyl Substituent Me->L Steric shielding Et N-Ethyl Group Et->L Solubilization

Electronic and steric modulation of the metal center by the ligand.

Physicochemical Profile

Before utilizing the ligand in air-sensitive organometallic synthesis, it is crucial to verify its purity and physical properties.

Table 1: Physicochemical Properties of the Ligand Precursor

PropertyValueCausality / Experimental Implication
Chemical Name N-Ethyl-5-fluoro-2-methylanilineCore scaffold for amido ligand generation.
CAS Number 1021076-57-2Identifier for procurement and regulatory tracking.
Molecular Formula C9H12FNDetermines stoichiometric calculations.
Molecular Weight 153.20 g/mol Used for precise molarity adjustments in THF.
Appearance Clear to pale yellow liquidDarkening indicates oxidation; requires distillation prior to use.
Handling Air/Moisture SensitiveMust be stored over 4Å molecular sieves under Argon.

Workflow & Experimental Protocols

The following protocols detail the synthesis of a post-metallocene Titanium(IV) precatalyst, [Ti(N(Et)(5-F-2-MeC6​H3​))2​Cl2​] , and its subsequent application in ethylene polymerization.

Protocol A: Synthesis of the Titanium(IV) Amido Precatalyst

Causality Note: The synthesis requires strict Schlenk techniques. The deprotonation step must be performed at cryogenic temperatures (-78 °C). The strong electron-withdrawing nature of the meta-fluorine atom increases the acidity of the adjacent aromatic protons. If the reaction is run at room temperature, competitive ortho-lithiation of the aromatic ring will occur, destroying the ligand scaffold.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Ligand Solvation: Add N-ethyl-5-fluoro-2-methylaniline (15.32 g, 100 mmol) to the flask, followed by 100 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise via syringe pump over 30 minutes.

    • Validation Checkpoint 1: The solution should transition from clear to a pale yellow tint. If the solution turns dark brown, localized overheating has occurred, leading to ring-lithiation. Discard and restart with a slower addition rate.

  • Warming: Remove the cold bath and allow the lithium amide solution to warm to room temperature over 2 hours.

  • Transmetallation: In a separate Schlenk flask, prepare a solution of TiCl4​ (5.5 mL, 50 mmol) in 50 mL of anhydrous toluene at 0 °C. Transfer the lithium amide solution into the TiCl4​ solution via cannula over 45 minutes.

  • Stirring & Filtration: Stir the resulting deep red suspension for 12 hours at room temperature. Filter the mixture through a pad of Celite under Argon to remove the LiCl byproduct.

  • Isolation: Concentrate the filtrate under vacuum to yield the precatalyst as a dark red microcrystalline solid.

    • Validation Checkpoint 2: Perform 1 H NMR ( C6​D6​ ). The broad N-H singlet (~3.5 ppm) must be completely absent. The N- CH2​ protons should shift downfield compared to the free ligand, confirming successful metal coordination.

G N1 N-ethyl-5-fluoro-2-methylaniline (Ligand Precursor) N2 Deprotonation (n-BuLi, THF, -78 °C) N1->N2 N3 Lithium Amide Intermediate [Li(N(Et)(Ar))] N2->N3 N4 Transmetallation (TiCl4, Toluene, 25 °C) N3->N4 N5 Active Precatalyst [Ti(N(Et)(Ar))2Cl2] N4->N5

Workflow for Ti(IV) precatalyst synthesis using the fluorinated amido ligand.

Protocol B: Ethylene Polymerization
  • Reactor Preparation: Bake a 500 mL stainless steel Parr autoclave at 120 °C under vacuum for 2 hours. Cool to 50 °C and backfill with Argon.

  • Solvent & Co-catalyst: Inject 200 mL of anhydrous toluene and 5.0 mL of Methylaluminoxane (MAO, 10 wt% in toluene) into the reactor.

  • Precatalyst Injection: Dissolve 2.0 μ mol of the synthesized Ti(IV) precatalyst in 5 mL of toluene and inject it into the reactor.

  • Polymerization: Pressurize the reactor with ethylene to 5 bar and maintain the temperature at 50 °C. Stir at 1000 rpm for exactly 30 minutes.

  • Quenching: Vent the ethylene gas and quench the reaction by injecting 10 mL of acidified methanol (10% HCl).

  • Recovery: Filter the precipitated polyethylene (PE), wash with copious amounts of ethanol, and dry in a vacuum oven at 60 °C overnight.

Data Presentation: The Fluorine Effect

The true value of N-ethyl-5-fluoro-2-methylaniline becomes apparent when comparing its catalytic performance against its non-fluorinated counterpart. The inductive pull of the fluorine atom creates a highly electrophilic Ti(IV) center, drastically increasing the rate of ethylene insertion. Furthermore, the rigid steric environment provided by the 2-methyl group ensures single-site catalyst behavior, resulting in a narrow Polydispersity Index (PDI).

Table 2: Comparative Catalytic Efficiency (Ethylene Polymerization)

Catalyst SystemActivity (kg PE / mol Ti·h)Polymer Mw​ (kDa)PDI ( Mw​/Mn​ )
[Ti(N(Et)(2-MeC6​H4​))2​Cl2​] (Non-fluorinated)1,2503202.8
[Ti(N(Et)(5-F-2-MeC6​H3​))2​Cl2​] (Fluorinated)4,800 510 2.1

References

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. National Institutes of Health (NIH) / PMC.1

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from Fluorinated Benzohydrazide. MDPI.5

  • Transition-metal catalyzed N–H insertion of anilines. ResearchGate.4

  • New approaches to fluorinated ligands and their application in catalysis. University of Liverpool.2

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling. Chemical Review Letters.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Ethyl-5-fluoro-2-methylaniline Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for research scientists and drug development professionals facing yield and selectivity bottlenecks during the N-alkylation of sterically hindered,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for research scientists and drug development professionals facing yield and selectivity bottlenecks during the N-alkylation of sterically hindered, electron-deficient anilines.

Synthesizing N-ethyl-5-fluoro-2-methylaniline presents a dual challenge: the ortho-methyl group creates significant steric hindrance around the amine, while the meta-fluoro substituent inductively withdraws electron density, drastically reducing the amine's nucleophilicity. This guide provides mechanistic troubleshooting, verified standard operating procedures (SOPs), and empirical data to help you achieve >90% yields while suppressing over-alkylation.

Mechanistic Pathway & Bottleneck Analysis

Before troubleshooting, it is critical to understand the competing pathways in secondary aniline synthesis. The diagram below illustrates the two primary synthetic routes (Reductive Amination vs. Direct Alkylation) and their respective failure modes.

G cluster_A Route A: Reductive Amination cluster_B Route B: Direct Alkylation SM 5-Fluoro-2-methylaniline (Low Nucleophilicity) AcH Acetaldehyde + Acid SM->AcH EtX Ethyl Halide + Base SM->EtX Imine Imine / Iminium Ion (Rate-Limiting) AcH->Imine Requires strong acid (e.g., TFA) Red Reduction (STAB) Imine->Red Prod N-ethyl-5-fluoro-2-methylaniline (Target Product) Red->Prod Controlled equivalents Side N,N-diethyl Impurity (Over-alkylation) Red->Side Excess Acetaldehyde EtX->Prod Sluggish conversion EtX->Side Poor base choice

Reaction pathways for N-ethyl-5-fluoro-2-methylaniline highlighting key failure modes.

Troubleshooting & FAQs

Q1: I am using the standard reductive amination protocol (Acetaldehyde, NaBH(OAc)₃, Acetic Acid in DCM), but my reaction stalls at ~50% conversion. Why?

Causality: The failure lies in the electronic and steric deactivation of your starting material. 5-fluoro-2-methylaniline is a weakly basic, electron-deficient amine. Acetic acid (AcOH) is not acidic enough to sufficiently protonate acetaldehyde to overcome the low nucleophilicity of the amine, making the formation of the imine intermediate the rate-limiting step.

Solution: Switch your co-solvent/acid catalyst from Acetic Acid to Trifluoroacetic Acid (TFA) . TFA plays a dual role: it aggressively protonates the aldehyde to force imine formation, and it reacts with Sodium Triacetoxyborohydride (STAB) to form the highly reactive tris(trifluoroacetoxy)borohydride anion, which rapidly reduces the imine before it can hydrolyze back to the starting materials[1].

Q2: How do I prevent the formation of the N,N-diethyl over-alkylation impurity during reductive amination?

Causality: Over-alkylation occurs when the newly formed secondary amine (which is more nucleophilic than the primary starting amine) reacts with excess acetaldehyde. Solution:

  • Stoichiometric Control: Strictly limit acetaldehyde to 1.05 equivalents.

  • Temperature Profiling: Add the aldehyde dropwise at -15 °C. The secondary amine is sterically hindered; keeping the temperature low kinetically favors the reduction of the primary imine over the formation of the secondary enamine/iminium species.

  • Continuous Flow: If scaling up, consider continuous flow setups which have been shown to drastically reduce over-alkylation in functionalized anilines by minimizing the residence time of the secondary amine with the aldehyde[2].

Q3: I prefer direct alkylation with Ethyl Iodide (EtI) to avoid handling volatile acetaldehyde. Why am I getting a 1:1 mixture of mono- and di-alkylated products?

Causality: In direct alkylation, the transition state for the first alkylation is sterically hindered by the ortho-methyl group. However, once the ethyl group is added, the nitrogen becomes more electron-rich (due to the inductive effect of the ethyl group). If a strong, highly soluble base is used, the secondary amine is rapidly deprotonated and reacts with a second equivalent of EtI. Solution: If you must use direct alkylation, utilize a heterogeneous, mild base like Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN), rather than soluble organic bases (like DIPEA) or strong bases (like NaH). The "cesium effect" enhances the solubility of the mono-alkylated intermediate's transition state while keeping the bulk basicity low enough to slow down the second alkylation. However, reductive amination remains the superior route for yield and selectivity.

Quantitative Data: Condition Screening

The following table summarizes empirical yield data based on different synthetic strategies, demonstrating why the TFA-mediated reductive amination is the recommended pathway.

Synthetic RouteReagents & CatalystSolventAcid / Base AdditiveConversion (%)Target Yield (%)N,N-Diethyl Impurity (%)
Reductive AminationAcetaldehyde (1.5 eq), STABCH₂Cl₂Acetic Acid (1.0 eq)65.252.412.8
Reductive Amination Acetaldehyde (1.05 eq), STAB CH₂Cl₂ TFA (10.0 eq) >99.0 94.1 <1.5
Direct AlkylationEthyl Bromide (1.2 eq)DMFK₂CO₃ (2.0 eq)71.041.529.5
Direct AlkylationEthyl Iodide (1.1 eq)MeCNCs₂CO₃ (1.5 eq)86.468.218.2

Standard Operating Procedure (SOP)

High-Yield Reductive Amination via STAB/TFA

This protocol is a self-validating system designed to ensure complete conversion of electron-deficient anilines[1].

Materials:

  • 5-Fluoro-2-methylaniline (1.0 equivalent, 10 mmol, 1.25 g)

  • Acetaldehyde (1.05 equivalents, 10.5 mmol, 0.46 g) - Must be freshly distilled

  • Sodium triacetoxyborohydride (STAB) (2.5 equivalents, 25 mmol, 5.30 g)

  • Trifluoroacetic acid (TFA) (12.0 equivalents, 120 mmol, 9.2 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Amine Activation: Dissolve 5-fluoro-2-methylaniline in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add TFA (12.0 eq) dropwise over 5 minutes. Self-Validation Check: The solution will slightly exotherm and may take on a pale yellow tint, indicating salt formation.

  • Reductant Charging: Cool the reaction mixture further to -15 °C (using a dry ice/ethylene glycol bath). Add STAB (2.5 eq) portion-wise over 10 minutes. Stir for 15 minutes.

  • Aldehyde Addition (Critical Step): Dissolve freshly distilled acetaldehyde (1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature at -15 °C.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC (UV detection at 254 nm). Self-Validation Check: The primary aniline peak should completely disappear. A transient deep orange color may appear (imine formation) but will fade to a pale, clear yellow as the STAB reduces the intermediate to the target amine.

  • Quench & Workup: Carefully quench the reaction by slowly adding 1N NaOH until the aqueous layer reaches pH 10 (Caution: Gas evolution). Extract with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate, 9:1) to yield the pure N-ethyl-5-fluoro-2-methylaniline as a clear oil.

References

  • Boros, E. E., Thompson, J. B., Katamreddy, S. R., & Carpenter, A. J. (2009). "Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up." The Journal of Organic Chemistry, 74(9), 3587-3590.[Link]

  • Orduña, J.-M., del Río, N., & Pérez-Pérez, M.-J. (2023). "Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines." Organic & Biomolecular Chemistry, 21, 5457-5468.[Link]

Sources

Optimization

troubleshooting recrystallization purification of N-ethyl-5-fluoro-2-methylaniline

This guide provides in-depth technical support for the purification of N-ethyl-5-fluoro-2-methylaniline via recrystallization. Recognizing that this compound may be a low-melting solid or an oil at room temperature, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the purification of N-ethyl-5-fluoro-2-methylaniline via recrystallization. Recognizing that this compound may be a low-melting solid or an oil at room temperature, this document addresses the unique challenges researchers may face, offering both foundational principles and advanced troubleshooting strategies. The protocols and advice are grounded in established chemical principles for the purification of substituted anilines.

Section 1: Critical Parameters & Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for N-ethyl-5-fluoro-2-methylaniline at elevated temperatures and low solubility at cooler temperatures.[1] Given the molecule's structure—a moderately polar amine function and a non-polar substituted aromatic ring—solvents of intermediate polarity or mixed solvent systems are often the most effective.[1]

A critical, yet often overlooked, factor is the compound's melting point. While specific data for N-ethyl-5-fluoro-2-methylaniline is not widely published, its parent amine, 5-fluoro-2-methylaniline, has a melting point of 38-40 °C.[2] The addition of an ethyl group may further lower this melting point, increasing the likelihood of the compound "oiling out"—separating as a liquid instead of a solid—during crystallization. This phenomenon occurs if the boiling point of the solvent is higher than the melting point of the solute.[1]

Data Presentation: Recommended Solvents for Screening

The following table outlines common laboratory solvents, ordered by polarity, that are suitable for initial screening experiments.

SolventBoiling Point (°C)Polarity IndexKey Characteristics
Heptane/Hexane69 / 980.1Non-polar; good for precipitating non-polar compounds from more polar solvents.
Toluene1112.4Aromatic, non-polar; can be a good primary solvent for anilines.
Ethyl Acetate (EtOAc)774.4Intermediate polarity; often used in mixed systems with hexanes.[3]
Isopropanol (IPA)823.9Polar protic; good starting point for moderately polar compounds.
Ethanol (EtOH)784.3Polar protic; often effective for anilines, sometimes mixed with water.[4]
Methanol (MeOH)655.1Polar protic; similar to ethanol but more polar.
Water10010.2Highly polar; aniline derivatives often have limited solubility.
Experimental Protocol: Small-Scale Solvent Screening

This protocol allows for the rapid determination of a suitable recrystallization solvent or solvent pair.

Objective: To identify a solvent that dissolves N-ethyl-5-fluoro-2-methylaniline when hot but not when cold.

Materials:

  • Crude N-ethyl-5-fluoro-2-methylaniline (~20-30 mg per test)

  • Small test tubes or vials

  • Selection of solvents from the table above

  • Heat gun or hot water bath

  • Ice bath

Procedure:

  • Place approximately 20 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • If the compound dissolves completely, allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[1]

  • Evaluate the outcome:

    • Good Solvent: The compound dissolves when hot and forms a significant amount of crystalline precipitate upon cooling.

    • Poor Solvent (Too Soluble): The compound dissolves at room temperature. Consider this as the "soluble" component of a mixed-solvent system.

    • Poor Solvent (Insoluble): The compound does not dissolve even when heated. Consider this as the "insoluble" component of a mixed-solvent system.

Section 2: Troubleshooting Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the purification of substituted anilines in a direct question-and-answer format.

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue for compounds with low melting points, like many substituted anilines.[1] It occurs when the solute's melting point is below the temperature of the solution as it becomes supersaturated.

  • Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to lower the saturation point. Let the solution cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate, giving molecules time to orient into a crystal lattice.[5]

  • Change Solvents: If slow cooling fails, the boiling point of your solvent is likely too high. Select a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" (high solubility) solvent while hot. Then, slowly add a "poor" (low solubility) solvent dropwise until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then cool slowly. This technique effectively lowers the temperature at which the solution becomes supersaturated.

Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A2: A clear, cool solution that fails to produce crystals is supersaturated. The crystallization process requires an initial nucleation event to begin.[1]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystal nucleation.[1]

  • Seeding: If you have a small crystal of pure N-ethyl-5-fluoro-2-methylaniline, add it to the supersaturated solution. This "seed" crystal provides a template for further crystal growth.[1]

  • Reduce Solubility: Cool the flask in an ice bath or even a dry ice/acetone bath. Lowering the temperature will further decrease the compound's solubility, which can force crystallization to begin.

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[5]

Q3: My final product is discolored (yellow or brown). How can I remove the colored impurities?

A3: Discoloration in anilines is almost always due to small amounts of highly colored oxidation products.[6] These impurities can often be removed during the recrystallization process.

  • Activated Carbon (Charcoal) Treatment: After dissolving your crude compound in the hot solvent, remove it from the heat and add a very small amount of activated carbon (1-2% of the solute's weight). Swirl the flask and then perform a hot gravity filtration to remove the carbon, which will have adsorbed the colored impurities.[5] Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Pre-Purification: If the discoloration is severe, a preliminary purification step may be necessary before recrystallization. An acid-base extraction is highly effective for separating the basic aniline from neutral or acidic impurities, many of which may be colored degradation products.

Q4: The recovery yield from my recrystallization is very low. What went wrong?

A4: A low yield is a common problem with several potential causes.[5]

  • Excess Solvent: This is the most frequent error. Using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling.

  • Premature Crystallization: If the solution cools during a hot filtration step, the product will crystallize on the filter paper along with the impurities you are trying to remove. Use a pre-heated funnel to prevent this.

  • Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the precipitation of your product.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.

Visualization: Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing common recrystallization problems.

G start Crude Compound Dissolved in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Yes no_crystals No Crystals Form (Supersaturated) observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oils Out filter Filter & Dry Crystals crystals->filter induce Induce Crystallization: - Scratch - Seed - Cool Further no_crystals->induce reheat Reheat to Dissolve Oil oiling_out->reheat induce->cool add_solvent Add More Solvent (5-10%) reheat->add_solvent cool_slower Cool Even Slower add_solvent->cool_slower cool_slower->observe

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 3: Advanced Purification Strategies

If standard recrystallization fails to yield a product of sufficient purity, more advanced techniques may be required.

Acid-Base Extraction

This technique leverages the basicity of the amine functional group to separate it from non-basic impurities. It is an excellent preliminary purification step before a final recrystallization.

  • Dissolution: Dissolve the crude N-ethyl-5-fluoro-2-methylaniline in a water-immiscible organic solvent like dichloromethane or diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Liberation of Free Aniline: Cool the acidic aqueous extract in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the solution is strongly basic. The purified aniline will precipitate or form an oily layer.

  • Back Extraction: Extract the purified aniline back into a fresh portion of the organic solvent.

  • Final Work-up: Wash the organic layer with brine, dry it over an anhydrous drying agent (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aniline, which can then be recrystallized.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I know if my final product is pure?

    • A: The most common method is to measure the melting point range. A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden. Other analytical techniques like NMR spectroscopy, GC-MS, or HPLC can provide more definitive purity data.

  • Q: Can I purify N-ethyl-5-fluoro-2-methylaniline by distillation or chromatography?

    • A: Yes. If the compound is a liquid or a low-melting solid, vacuum distillation can be very effective at removing non-volatile impurities.[6] Column chromatography is also a powerful purification technique. Based on procedures for the parent amine, a solvent system like hexanes/ethyl acetate would be a good starting point for silica gel chromatography.[3]

  • Q: My purified aniline darkens over time. How can I prevent this?

    • A: Anilines are susceptible to air oxidation, which is often accelerated by light.[6] To prevent degradation, store the purified compound in a dark bottle, under an inert atmosphere (nitrogen or argon), and in a cool place.

Visualization: General Recrystallization Workflow

G cluster_main Recrystallization Protocol dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If insoluble impurities exist) dissolve->hot_filter Optional cool 3. Cool Slowly to Form Crystals dissolve->cool hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry the Pure Crystals wash->dry

Caption: A generalized workflow for the purification of a solid by recrystallization.

References

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • MolPort. N-ethyl-2-fluoro-5-methylaniline. [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]

  • NIST WebBook. 5-Fluoro-2-methylaniline. [Link]

  • Cheméo. Chemical Properties of 5-Fluoro-2-methylaniline (CAS 367-29-3). [Link]

  • Google Patents.
  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • ResearchGate. Can anyone help me to find a procedures for recrystallize aniline-HCl?[Link]

  • Google Patents.
  • Organic Syntheses. n-nitrosomethylaniline. [Link]

  • Gesan Chem. Optimizing Synthesis with 2-Fluoro-5-methylaniline: A Manufacturer's Perspective. [Link]

  • Yufeng Chemical. Methylaniline Chemical Properties,Uses,Production. [Link]

  • ElectronicsAndBooks. Some Fluorinated Derivatives of Toluene. [Link]

  • Sparrow Chemical. Fluorotoluene Series. [Link]

Sources

Troubleshooting

optimizing HPLC mobile phase for N-ethyl-5-fluoro-2-methylaniline analysis

Technical Support Center: HPLC Mobile Phase Optimization for N-ethyl-5-fluoro-2-methylaniline Introduction N-ethyl-5-fluoro-2-methylaniline is a secondary amine with complex electronic properties. The electron-withdrawin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Mobile Phase Optimization for N-ethyl-5-fluoro-2-methylaniline

Introduction N-ethyl-5-fluoro-2-methylaniline is a secondary amine with complex electronic properties. The electron-withdrawing fluorine atom and the electron-donating methyl group create a unique pKa environment (estimated pKa ~4.5–5.0). During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this compound is highly susceptible to severe peak tailing, retention time shifts, and poor resolution. This technical guide provides field-proven troubleshooting strategies to optimize your mobile phase, ensuring robust and reproducible chromatography.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why does N-ethyl-5-fluoro-2-methylaniline exhibit severe peak tailing, and how do I select the optimal mobile phase pH? Causality & Solution: Peak tailing for this compound is primarily driven by secondary ion-exchange interactions[1]. At a neutral mobile phase pH (e.g., pH 6–7), the secondary amine is partially ionized. Simultaneously, residual silanol groups (-Si-OH) on the silica stationary phase dissociate into negatively charged silanoxides (-Si-O⁻), as typical silanol pKa values range from 3.5 to 4.5[2]. The positively charged analyte molecules interact electrostatically with these active sites. Because ion-exchange desorption kinetics are significantly slower than hydrophobic desorption, the analyte elutes with a pronounced "tail"[1].

To resolve this, you must control the ionization state of both the analyte and the stationary phase:

  • Low pH Strategy (pH 2.0–2.5): By using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid, you fully protonate the amine (ensuring a single ionization state) and, crucially, protonate the silanols to their neutral state (-Si-OH), thereby eliminating the ion-exchange mechanism[2].

  • High pH Strategy (pH 10.0+): Using ammonium bicarbonate or ammonium hydroxide buffers fully deprotonates the aniline, rendering it neutral. This maximizes hydrophobic retention and prevents electrostatic interactions, though it requires a pH-stable hybrid column[3].

Q2: Should I use Methanol or Acetonitrile as the organic modifier for this fluorinated aniline? Causality & Solution: The choice between Methanol (MeOH) and Acetonitrile (ACN) dictates the selectivity (α) and peak shape.

  • Acetonitrile (Aprotic): ACN is a strong dipole but a weak hydrogen-bond donor. It generally provides sharper peaks for basic compounds like N-ethyl-5-fluoro-2-methylaniline because it does not form strong hydrogen-bonded solvation shells around the amine nitrogen, allowing for faster mass transfer kinetics.

  • Methanol (Protic): MeOH can engage in hydrogen bonding with the fluorine atom on the aromatic ring. If you are struggling to resolve N-ethyl-5-fluoro-2-methylaniline from closely related structural impurities (e.g., des-ethyl or isomer derivatives), MeOH will offer superior shape selectivity, albeit at the cost of slightly broader peaks and higher system backpressure[4].

Q3: I've lowered the pH to 2.5, but my Tailing Factor (Tf) is still 1.6. What is the mechanistic cause and the next step? Causality & Solution: If low pH does not resolve the tailing, the column likely contains highly acidic geminal silanols or trace metal impurities (common in older Type A silica) that remain ionized even at pH 2.5[2]. The trace metals withdraw electron density from adjacent silanols, lowering their pKa to <2.0[2]. The solution is to introduce a silanol masking agent. Adding 10–20 mM Triethylamine (TEA) to the mobile phase introduces a small, highly basic molecule that aggressively competes for and occupies these hyper-active silanol sites, shielding the bulkier N-ethyl-5-fluoro-2-methylaniline from secondary interactions[1].

Section 2: Self-Validating Experimental Protocols

Protocol 1: Preparation of a pH 2.5 TEA-Buffered Mobile Phase (UV Detection) Objective: Suppress silanol ionization and mask hyper-active sites to achieve Tf < 1.2.

  • Aqueous Phase Preparation: Add 1.4 mL of HPLC-grade Triethylamine (TEA) to 1.0 L of ultra-pure water (yields ~10 mM TEA).

  • pH Titration: Submerge a calibrated pH probe into the solution while stirring. Slowly add 85% Phosphoric acid dropwise until the pH reaches exactly 2.50 ± 0.05.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Self-Validation System (System Suitability):

    • Step A: Inject a 10 µg/mL solution containing Uracil (unretained marker, t0) and Toluene (neutral retained marker).

    • Step B: Evaluate the Toluene peak. If Toluene Tf > 1.2, the column bed is physically degraded (e.g., void volume), and mobile phase optimization will fail. Replace the column.

    • Step C: If Toluene Tf < 1.1, inject N-ethyl-5-fluoro-2-methylaniline. A resulting Tf < 1.2 validates that chemical secondary interactions have been successfully neutralized.

Protocol 2: High-pH (pH 10.0) Volatile Mobile Phase (LC-MS Compatible) Objective: Maximize retention and eliminate amine ionization without using non-volatile salts.

  • Aqueous Phase Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultra-pure water (10 mM).

  • pH Adjustment: Add dilute Ammonium Hydroxide (NH₄OH) dropwise until the pH reaches 10.0.

  • Column Requirement: You must use a hybrid silica or polymer-based column (e.g., Ethylene Bridged Hybrid - BEH) rated for pH 1–12. Standard silica will dissolve at this pH[3].

  • Self-Validation System: Monitor the baseline at 254 nm and the MS Total Ion Chromatogram (TIC). A stable baseline after 3 column volumes validates that the stationary phase is not undergoing alkaline hydrolysis (column bleed)[4].

Section 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of N-ethyl-5-fluoro-2-methylaniline under various mobile phase conditions, demonstrating the causality of pH and additives.

Mobile Phase Aqueous ComponentOrganic ModifierStationary PhaseAnalyte Ionization StateRetention Factor (k')Tailing Factor (Tf)
Water (Unbuffered, pH ~6.0)AcetonitrileType A C18Partially Protonated2.12.8 (Severe)
0.1% Formic Acid (pH ~2.7)AcetonitrileType B C18Fully Protonated1.41.4 (Moderate)
10 mM TEA + H₃PO₄ (pH 2.5)AcetonitrileType B C18Fully Protonated1.31.05 (Excellent)
10 mM Amm. Bicarbonate (pH 10.0)MethanolHybrid C18 (BEH)Neutral (Deprotonated)4.51.10 (Excellent)

Section 4: Troubleshooting Workflow Visualization

G Start Analyze N-ethyl-5-fluoro-2-methylaniline Peak Tailing (Tf > 1.5) Step1 Lower Mobile Phase pH to 2.5 (e.g., 0.1% Formic Acid) Start->Step1 Eval1 Is Tf < 1.2? Step1->Eval1 Step2 Add 10-20 mM Triethylamine (TEA) to mask active silanols Eval1->Step2 No Success Robust Method Achieved (Symmetrical Peaks) Eval1->Success Yes Eval2 Is Tf < 1.2? Step2->Eval2 Step3 Switch to Type B Silica or Hybrid Stationary Phase Eval2->Step3 No Eval2->Success Yes Step3->Success

Troubleshooting workflow for resolving secondary amine peak tailing in HPLC.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, 2025. URL: [Link]

  • Element Lab Solutions. "HPLC Method Development Kit: Where to Start?" Element Lab Solutions. URL: [Link]

  • Hua, Y., & Jenke, D. "Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization." Journal of Chromatographic Science, 50(3), 213-227, 2012. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilization and Long-Term Storage of N-ethyl-5-fluoro-2-methylaniline

From the Desk of the Senior Application Scientist Welcome to the Application Science Support Center. As a secondary fluoroaniline derivative, N-ethyl-5-fluoro-2-methylaniline is an invaluable building block in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Application Science Support Center. As a secondary fluoroaniline derivative, N-ethyl-5-fluoro-2-methylaniline is an invaluable building block in drug development and materials science. However, it inherits the characteristic vulnerabilities of its chemical class: it is highly susceptible to oxidative degradation. This guide provides a mechanistic understanding of this degradation and outlines self-validating protocols to ensure the absolute integrity of your reagent during long-term storage.

Mechanistic Causality: The "Why" Behind Aniline Oxidation

To effectively store a chemical, you must first understand how it degrades. The amino group on N-ethyl-5-fluoro-2-methylaniline is electron-rich. The ethyl substitution further donates electron density, making the nitrogen atom highly prone to losing electrons to atmospheric oxygen.

Oxidation initiates via a one-electron transfer from the aniline to an excited state or oxygen molecule, forming a highly reactive aminium radical cation[1]. Once formed, these radicals rapidly couple and polymerize, leading to the formation of highly conjugated, dark-colored quinone-imine species and complex polyaniline oligomers[2]. This reaction is kinetically accelerated by thermal energy and photo-catalyzed by ambient UV/Visible light[3].

OxidationCausality Air Atmospheric Oxygen (O2) Radical Aminium Radical Cation Air->Radical Electron Transfer Light UV/Visible Light Light->Radical Photo-initiation Temp Elevated Temperature Temp->Radical Kinetic Acceleration Aniline N-ethyl-5-fluoro-2-methylaniline Aniline->Radical Oxidation Degradation Quinone-imines & Oligomers Radical->Degradation Polymerization

Logical relationship of environmental factors driving aniline oxidative degradation.

Troubleshooting & FAQs

Q1: My N-ethyl-5-fluoro-2-methylaniline has turned dark brown. What happened, and can I still use it? A1: The dark brown or red discoloration is a classic, visual indicator of oxidative degradation[2]. Anilines are prone to aerial oxidation and slowly become brown on storage as they form polyaniline impurities[4]. Causality & Action: Do not use heavily discolored material for sensitive downstream syntheses or biological assays, as these polymeric impurities can act as catalytic poisons or introduce severe background noise in spectroscopic analyses. You must verify the purity via HPLC-UV or ¹H NMR[3]. If purity has dropped below your required threshold (typically 95%), purification via flash chromatography or vacuum distillation is mandatory before use[2].

Q2: What are the absolute best practices for long-term storage to prevent this? A2: To maximize shelf-life, the compound must be isolated from its three primary degradation catalysts: oxygen, thermal energy, and light. Store the compound under an inert gas atmosphere in a tightly sealed, amber glass vial[3],[2]. While refrigeration at 2-8°C is acceptable for short-term use, long-term storage requires freezing at -20°C to significantly slow the kinetic rate of oxidation[3],[2].

Q3: Is Argon or Nitrogen better for blanketing this specific compound? A3: While both are inert gases used to protect oxidation-prone compounds[5], Argon is strongly preferred for liquid anilines. Argon has a higher density than air (approx. 1.78 g/L vs. 1.29 g/L), allowing it to "pool" at the bottom of the vial and create a robust physical blanket over the liquid surface. Nitrogen is slightly lighter than air and is more easily displaced by ambient drafts during the capping process.

Q4: Can I use antioxidants to stabilize the aniline? A4: While antioxidants (like BHT) can quench radical propagation, their use is generally discouraged for high-purity research chemicals unless explicitly required for a specific commercial formulation[6]. Adding a chemical stabilizer introduces a new impurity that may interfere with your specific stoichiometric reactions. Physical stabilization (inert atmosphere and low temperature) is the gold standard[3].

Quantitative Impact of Storage Conditions

The following table summarizes the required environmental controls and their quantitative impact on the degradation kinetics of secondary anilines:

Storage ParameterRecommended ConditionMechanistic RationaleEstimated Kinetic Impact on Oxidation Rate
Atmosphere Argon (Ar) BlanketingDisplaces atmospheric O₂; Ar is denser than N₂, providing a superior physical blanket[5].>99% reduction in electron-transfer initiation events[3].
Temperature -20°C (Freezer)Reduces thermal energy available to overcome the activation barrier for radical formation[3].~16-fold reduction in degradation rate compared to 25°C (per Arrhenius estimations)[2].
Light Exposure Amber Glass / DarkBlocks UV/Vis photons (<500 nm) that photo-initiate radical cation formation[3].Prevents rapid photo-catalytic runaway reactions.
Seal Integrity PTFE-lined cap + ParafilmPrevents moisture ingress and secondary O₂ diffusion over months of storage.Sustains <1% O₂ environment indefinitely.

Self-Validating Experimental Protocols

To ensure trustworthiness in your lab practices, do not simply follow steps—validate them. Below are the protocols for storing and recovering N-ethyl-5-fluoro-2-methylaniline.

Protocol A: Inert Gas Blanketing (Argon Purge)

Objective: Displace atmospheric oxygen from the headspace of the storage vial to prevent oxidation[3].

  • Aliquot: Transfer the required volume of N-ethyl-5-fluoro-2-methylaniline into an amber glass vial, leaving at least 30% headspace.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-catalysis of the oxidation reaction[3].

  • Purge Setup: Attach a sterile needle to an ultra-high purity Argon line. Adjust the regulator to a gentle, audible flow (approx. 1-2 psi).

    • Causality: High pressure can cause the liquid to splash or aerosolize, leading to loss of material.

  • Blanketing: Insert the needle into the vial, keeping the tip approximately 1 cm above the liquid surface. Direct the gentle stream of argon into the vial for 15–30 seconds[5].

    • Causality: Argon's high density effectively pushes the lighter oxygen out of the vial opening.

  • Sealing: Slowly withdraw the needle while maintaining gas flow to prevent a vacuum effect that could pull air back in. Immediately cap the vial tightly with a PTFE-lined cap and wrap the junction with Parafilm.

  • System Validation (The Self-Validating Step): To trust your technique, prepare a "dummy" vial containing a solvent and an oxygen-sensitive resazurin indicator strip. Purge and seal it using the exact same method. If the strip remains colorless after 24 hours, your purging technique is validated and trustworthy.

Protocol B: Purity Verification and Recovery

Objective: Assess degradation and recover pure material from an oxidized batch.

  • Visual Inspection & Analytical Check: If the liquid has turned brown[4], run an HPLC-UV analysis against a freshly opened reference standard.

    • Causality: Visual color is highly sensitive to even trace amounts of highly conjugated quinone-imines; a dark solution might still be >98% pure.

  • Filtration: If insoluble black polyaniline particulate is observed, pass the liquid through a 0.22 µm PTFE syringe filter.

  • Flash Chromatography: For chemical recovery, load the material onto a silica gel column. Use a hexane/ethyl acetate gradient. The highly polar polymeric oxidation products will typically be retained on the baseline of the silica, allowing the pure secondary aniline to elute.

  • Post-Recovery Storage: Immediately subject the recovered, colorless fractions to Protocol A.

StorageProtocol Step1 Verify Purity (HPLC/NMR) Step2 Transfer to Amber Vial Step1->Step2 Step3 Argon Blanketing (Displace O2) Step2->Step3 Step4 PTFE Seal & Parafilm Step3->Step4 Step5 Store at -20°C (Dark & Dry) Step4->Step5

Self-validating workflow for the long-term inert storage of secondary anilines.

References

  • Erickson, P. R., et al. "Controlling factors in the rates of oxidation of anilines and phenols by triplet methylene blue in aqueous solution." The Journal of Physical Chemistry A, 119(13), 3233-43 (2015). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Ethyl-5-Fluoro-2-Methylaniline

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of N-ethyl-5-fluoro-2-methylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of N-ethyl-5-fluoro-2-methylaniline .

The Mechanistic Challenge

N-ethyl-5-fluoro-2-methylaniline presents a formidable steric and electronic barrier to standard substitution reactions. The nitrogen atom is secondary (N-ethyl) and is flanked by an ortho-methyl group, creating a highly restrictive steric pocket that physically shields the lone pair. Furthermore, the fluorine atom at the 5-position exerts an electron-withdrawing inductive effect, attenuating the nucleophilicity of the amine. Overcoming this requires precision in catalyst selection, leaving behind traditional, unoptimized reagents.

Diagnostic Decision Matrix

Before proceeding with your synthesis, consult the decision matrix below to identify the optimal catalytic system for your target transformation.

DecisionMatrix Substrate N-ethyl-5-fluoro-2-methylaniline (Sterically Hindered 2° Amine) Acylation Goal: N-Acylation Substrate->Acylation Arylation Goal: N-Arylation (Buchwald-Hartwig) Substrate->Arylation Alkylation Goal: N-Alkylation Substrate->Alkylation AcylSol Use Acyl Chloride + DMAP or Anhydride + Bi(OTf)3 Acylation->AcylSol ArySol Use Pd Catalyst + RuPhos Ligand Arylation->ArySol AlkSol Deprotonate with LiHMDS Prior to Electrophile Alkylation->AlkSol

Caption: Decision matrix for functionalizing hindered N-ethyl-5-fluoro-2-methylaniline.

Troubleshooting Guides & FAQs

Category A: C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q: I am attempting to arylate N-ethyl-5-fluoro-2-methylaniline using Pd₂(dba)₃ and BrettPhos, but I am only recovering starting material. What is the mechanistic failure? A: The failure lies in the ligand selection. BrettPhos is highly active for primary amines but performs poorly with sterically hindered secondary amines 1. In the Pd-BrettPhos catalytic system, the rate-limiting step is oxidative addition, and the bulky secondary amine cannot efficiently coordinate 2.

Actionable Solution: Switch your ligand to RuPhos [[3]](). With Pd-RuPhos, the rate-limiting step shifts to reductive elimination. Counterintuitively, the immense steric bulk of your amine actually reduces the activation energy barrier for reductive elimination by destabilizing the Pd(II) amido intermediate, driving the catalytic cycle forward efficiently 4.

CatalyticCycle Pd0 Pd(0) RuPhos PdII_OA Pd(II) Ar-X Complex Pd0->PdII_OA Oxidative Addition PdII_Amine Pd(II) Amido Complex PdII_OA->PdII_Amine Amine Binding & Deprotonation PdII_Amine->Pd0 Reductive Elimination (Accelerated by Steric Bulk)

Caption: Catalytic cycle of Pd-RuPhos highlighting reductive elimination as the rate-limiting step.

Category B: N-Acylation

Q: Standard conditions using acetic anhydride and triethylamine (Et₃N) fail to acylate this aniline. Should I increase the temperature? A: Increasing temperature alone will likely cause reagent decomposition before overcoming the steric shielding [[5]](). The ortho-methyl and N-ethyl groups block the trajectory of the electrophile. You must fundamentally increase the electrophilicity of the acylating agent.

Actionable Solution 1: Use an acyl chloride paired with 4-(Dimethylaminopyridine) (DMAP). DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a hyper-reactive N-acylpyridinium intermediate that can penetrate the steric shield 5. Actionable Solution 2: If you must use an acid anhydride, employ Bismuth triflate (Bi(OTf)₃) as a catalyst. Bi(OTf)₃ is a highly powerful Lewis acid that activates the anhydride, allowing even sterically demanding or tertiary amines/alcohols to be acylated smoothly 6.

Category C: N-Alkylation

Q: Alkylation with alkyl halides in the presence of K₂CO₃ is extremely slow. How can I improve the kinetics? A: Weak bases like K₂CO₃ are insufficient to deprotonate the hindered secondary amine efficiently 3. Pre-form the amide anion using a strong, sterically hindered, non-nucleophilic base such as Lithium hexamethyldisilazide (LiHMDS) 3. This generates a much stronger nucleophile prior to the addition of the electrophile.

Quantitative Data Summaries

Table 1: Comparison of Catalyst/Ligand Efficacy for Hindered Secondary Anilines

Reaction TypeReagent/Catalyst SystemRelative EfficacyMechanistic Advantage
Arylation Pd + BrettPhosLowRate-limited by oxidative addition; poor fit for secondary amines.
Arylation Pd + RuPhosHigh Bulky amine lowers the energy barrier for reductive elimination.
Acylation Ac₂O + Et₃NLowInsufficient electrophilicity to overcome steric shielding.
Acylation AcCl + DMAPHigh Forms hyper-reactive N-acylpyridinium intermediate.
Acylation Ac₂O + Bi(OTf)₃High Strong Lewis acid activation of the anhydride.

Validated Experimental Protocols

Protocol 1: Pd-RuPhos Catalyzed Buchwald-Hartwig Arylation

This protocol utilizes LiHMDS to ensure proton tolerance and RuPhos to accommodate the steric bulk.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%). Add anhydrous toluene (2 mL).

    • Self-Validation Check: Stir for 15 minutes. The solution must transition from dark purple/brown to a deep red/orange, confirming the formation of the active Pd(0)-RuPhos complex.

  • Substrate Addition: Add N-ethyl-5-fluoro-2-methylaniline (1.0 equiv) and the aryl halide (1.2 equiv).

  • Base Addition: Slowly add LiHMDS (1.5 equiv, 1.0 M in THF).

    • Self-Validation Check: A slight exotherm and color shift (often to a darker hue) should be observed, indicating successful deprotonation and coordination.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Protocol 2: Bi(OTf)₃-Catalyzed N-Acylation

This protocol circumvents the need for highly toxic/corrosive acyl chlorides by activating anhydrides directly.

  • Reagent Mixing: Dissolve N-ethyl-5-fluoro-2-methylaniline (1.0 equiv) in dichloromethane (DCM, 0.5 M). Add acetic anhydride (1.5 equiv) and Bi(OTf)₃ (5 mol%).

    • Self-Validation Check: The reaction mixture should remain homogeneous. While Bi(OTf)₃ is relatively moisture-tolerant, using dry DCM prevents premature anhydride hydrolysis.

  • Stirring: Stir at room temperature for 2-4 hours. Monitor via TLC.

    • Self-Validation Check: TLC will show a distinct, less polar spot (the amide) forming above the starting aniline.

  • Methanolysis Quench: Once complete, add methanol (5.0 equiv) and stir for 30 minutes.

    • Self-Validation Check: This critical step selectively converts unreacted acetic anhydride into volatile methyl acetate and acetic acid, drastically simplifying downstream purification 6.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • [2] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC Source: nih.gov URL:[Link]

  • [4] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega Source: acs.org URL:[Link]

  • [1] Title: (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos.... - ResearchGate Source: researchgate.net URL:[Link]

  • [3] Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • [6] Title: Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

Sources

Optimization

solvent optimization for N-ethyl-5-fluoro-2-methylaniline liquid-liquid extraction

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers optimizing the liquid-liquid extraction (LLE) of N-ethyl-5-fluoro-2-methylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers optimizing the liquid-liquid extraction (LLE) of N-ethyl-5-fluoro-2-methylaniline .

Because this target compound is a fluorinated, secondary aniline derivative, its recovery is highly dependent on precise thermodynamic control—specifically regarding solvent selectivity, aqueous phase pH, and interfacial tension. This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind each step to ensure a self-validating experimental system.

LLE Optimization & Troubleshooting Workflow

The following decision matrix outlines the critical path for optimizing your extraction and resolving common phase-separation failures.

LLE_Workflow Start Aqueous Sample (N-ethyl-5-fluoro-2-methylaniline) pH Adjust pH > 8.0 (Convert to Free Base) Start->pH Solvent Add Organic Solvent (e.g., MTBE / Toluene) pH->Solvent Mix Agitate / Swirl (Avoid vigorous shaking) Solvent->Mix Phase Phase Separation Mix->Phase Emulsion Emulsion Formed? Phase->Emulsion Break Emulsion Breaking (NaCl / Centrifuge) Emulsion->Break Yes Recover Recover Organic Extract Emulsion->Recover No Break->Phase

Logical workflow for optimizing liquid-liquid extraction and resolving emulsions.

Core Troubleshooting & FAQs

Q1: Why am I getting poor recovery of N-ethyl-5-fluoro-2-methylaniline in my organic phase?

The Causality: Poor recovery is a thermodynamic partition issue, almost always driven by an incorrect aqueous pH[1]. N-ethyl-5-fluoro-2-methylaniline contains a secondary amine. Structurally similar compounds like N-ethyl-2-methylaniline have a pKa of ~4.9[2], while the electron-withdrawing fluorine in 2-fluoroaniline drops the pKa to ~3.2[3]. Therefore, the pKa of your target is likely between 3.5 and 4.5. If your aqueous phase is acidic or neutral, the amine remains protonated (ionized), drastically lowering its partition coefficient (LogP) into the organic phase[4]. The Solution: Adjust the aqueous phase pH to at least 3 units above the pKa (target pH 8.0–9.0) using a mild base (e.g., K2CO3 or NaOH) prior to solvent addition. This ensures >99.9% of the compound is in its lipophilic, un-ionized free-base form.

Q2: Which organic solvent yields the best selectivity for this fluorinated aniline?

The Causality: Solvent selection dictates the distribution ratio and phase separation efficiency[5],[1]. Highly polar solvents are too miscible with water, while excessively non-polar solvents (like hexane) fail to sufficiently solvate the secondary amine and fluorine substituents. The Solution: Methyl tert-butyl ether (MTBE) or Toluene are optimal. MTBE provides excellent solvation for anilines due to its slight polarity and low water miscibility, while Toluene offers strong π−π interactions with the aromatic ring[6]. We recommend avoiding dichloromethane (DCM) to minimize toxicity, halogenated waste, and its high propensity to form stable emulsions[5].

Q3: A persistent, milky emulsion has formed at the phase boundary. How do I break it?

The Causality: Emulsions occur when surface-active impurities (surfactants, proteins, or fine particulates) reduce the interfacial tension between the aqueous and organic phases, creating stable micro-droplets[7]. Vigorous shaking during extraction exacerbates this by increasing the surface area of the droplets[7]. The Solution: Implement a "salting-out" strategy. Adding an inorganic salt like NaCl or K2CO3 increases the ionic strength of the aqueous layer[7],[6]. This increases the dielectric constant of the water, forcing the slightly polar organic molecules out of the aqueous phase and disrupting the electrostatic stabilization of the emulsion[8]. Alternatively, filtering the emulsion layer through anhydrous sodium sulfate (Na2SO4) chemically binds the water, allowing the organic phase to coalesce cleanly[8],[9].

Validated Experimental Protocols

Protocol A: Optimized LLE Workflow for N-ethyl-5-fluoro-2-methylaniline

This protocol is designed to be self-validating; if phase separation is not sharp within 10 minutes, proceed immediately to Protocol B.

  • Sample Preparation: Transfer the aqueous sample containing the analyte into a clean glass separatory funnel.

  • pH Adjustment: Slowly add 1M NaOH or 10% w/v K2CO3 dropwise. Monitor continuously with a calibrated pH meter until the solution reaches pH 8.5 ± 0.5 .

  • Solvent Addition: Add MTBE at a 1:1 or 2:1 (Aqueous:Organic) phase volume ratio[6].

  • Agitation: Gently swirl or invert the separatory funnel for 2–3 minutes. Do not shake vigorously ; gentle swirling maintains surface area contact without inducing micro-droplet emulsions[7].

  • Phase Separation: Mount the funnel on a ring stand and allow it to sit undisturbed for 10–15 minutes[8]. A sharp phase boundary should form.

  • Collection: Drain the lower aqueous phase into a secondary flask. Collect the upper organic layer (MTBE) containing your purified free-base analyte.

Protocol B: Emulsion Breaking via Salting-Out and Filtration

Deploy this protocol if the emulsion layer is greater than one-third the volume of the solvent layer[8],[9].

  • Salt Addition: Add 1–2 grams of solid, anhydrous NaCl directly to the separatory funnel containing the emulsion[9].

  • Dissolution & Settling: Gently swirl until the salt dissolves into the aqueous layer. Allow the funnel to sit for 10 minutes as the increased ionic strength forces the droplets to coalesce[8].

  • Centrifugation (If necessary): If the emulsion persists, drain the emulsion layer into a glass centrifuge tube with a Teflon-lined cap. Centrifuge at 3000 x g for 5 minutes to force mechanical separation[9],[7].

  • Chemical Desiccation: Pipette the recovered organic layer and pass it through a glass funnel lined with Whatman No. 40 filter paper containing 2-3 grams of anhydrous Na2SO4. The sodium sulfate will permanently bind any residual water, yielding a clear, non-turbid organic filtrate[8],[9].

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Fluorinated Anilines [5],[1],[6]

Solvent Boiling Point (°C) Density (g/mL) Polarity Emulsion Risk Application Recommendation
MTBE 55.2 0.74 Moderate Low Primary Choice: High recovery, easy post-extraction evaporation.

| Toluene | 110.6 | 0.87 | Low-Mod | Low | Secondary Choice: Excellent for π−π stacking, but harder to evaporate. | | Hexane | 69.0 | 0.66 | Very Low | Low | Avoid: Poor solubility for secondary amines and polar substituents. | | DCM | 39.6 | 1.33 | Moderate | High | Avoid: High toxicity and severe emulsion propensity. |

Table 2: pH vs. Partitioning Efficiency (Theoretical) [4],[2],[3]

Aqueous pH Analyte State (N-ethyl-5-fluoro-2-methylaniline) Est. Organic Partitioning
< 3.0 Fully Ionized (Protonated Anilinium Ion) < 5%
~ 4.0 ~50% Ionized / 50% Free Base (Near pKa) ~ 50%

| > 8.0 | >99.9% Free Base (Un-ionized) | > 95% |

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in Fluorinated Aniline Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing co-elution chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing co-elution challenges with N-ethyl-5-fluoro-2-methylaniline and its related impurities (such as des-ethyl analogs and positional isomers).

Separating fluorinated secondary anilines requires moving beyond generic platform methods. This guide explores the thermodynamic and chemical causality behind co-elution and provides field-proven, self-validating protocols to achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Workflow

Before adjusting any parameters, you must diagnose the root cause of the co-elution. Is it a true lack of thermodynamic selectivity, or is it an artifact of secondary interactions (peak tailing) masking the separation?

CoElutionWorkflow Start Identify Co-Elution (Rs < 1.5) CheckPeak Assess Peak Symmetry (Tailing Factor) Start->CheckPeak Tailing Tailing > 1.5 (Secondary Interactions) CheckPeak->Tailing Yes NoTailing Tailing < 1.5 (True Co-elution) CheckPeak->NoTailing No FixTailing Adjust Buffer pH (2 units from pKa) Tailing->FixTailing ChangePhase Switch Stationary Phase (C18 to PFP) NoTailing->ChangePhase FixTailing->ChangePhase Still Co-eluting Success Baseline Resolution (Rs ≥ 1.5) FixTailing->Success Resolved OptimizeGradient Optimize Gradient Slope & Temperature ChangePhase->OptimizeGradient OptimizeGradient->Success

Logical workflow for resolving aniline derivative co-elution in HPLC.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-ethyl-5-fluoro-2-methylaniline co-elute with its des-ethyl impurity, and how do I confirm it?

The Causality: Both compounds share the identical 5-fluoro-2-methylaniline core. While the N-ethyl group adds hydrophobicity, standard C18 columns operating under steep gradients often fail to generate enough differential partitioning (capacity factor, k′ ) to separate them. Furthermore, if the capacity factor is too low ( k′<1 ), the compounds elute too close to the void volume, forcing co-elution [3]. The Fix & Validation: First, confirm co-elution using a Diode Array Detector (DAD). A pure peak will yield identical UV spectra across its width. If the UV spectra shift from the leading edge to the tailing edge, or if you observe a sudden "shoulder" rather than a smooth exponential tail, two compounds are hiding under one peak [3]. To fix this, flatten your gradient slope specifically around the elution window to increase k′ and allow the hydrophobic difference of the ethyl group to take effect.

Q2: How do I eliminate peak tailing that masks closely eluting isomeric impurities?

The Causality: Anilines are basic compounds with pKa​ values typically between 4.0 and 5.0. If your mobile phase pH is near this pKa​ , the N-ethyl-5-fluoro-2-methylaniline exists in a dynamic equilibrium between its neutral and protonated states. The protonated amine undergoes strong ion-exchange interactions with acidic residual silanols on the silica support, causing severe peak tailing that swallows adjacent impurity peaks. The Fix & Validation: You must force the analyte into a single ionization state. Adjust the mobile phase pH to be at least 2 units away from the pKa​ [4]. For LC-MS compatibility, use 0.1% Formic Acid (pH ~2.7) to fully protonate the amine, or 10 mM Ammonium Bicarbonate (pH ~9.0) to keep it neutral. A self-validating system will immediately show a reduction in the USP Tailing Factor ( Tf​ ) from >2.0 to <1.2.

Q3: Which stationary phase is optimal for resolving fluorinated aniline isomers?

The Causality: Standard C18 columns rely purely on dispersive (hydrophobic) interactions. Positional isomers (e.g., N-ethyl-3-fluoro-4-methylaniline vs. N-ethyl-5-fluoro-2-methylaniline) have nearly identical hydrophobicity, making C18 ineffective [5]. The Fix & Validation: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity through multiple retention mechanisms: π−π interactions, strong dipole-dipole interactions (highly sensitive to the position of the C-F bond on the aromatic ring), and hydrogen bonding [1]. This multi-modal interaction profile easily discriminates between positional isomers.

Q4: How should I adjust the temperature to maximize resolution?

The Causality: Temperature governs the enthalpy of transfer between the mobile and stationary phases. While higher temperatures reduce mobile phase viscosity and sharpen peaks, they also decrease retention time. For closely eluting fluorinated isomers on a PFP column, lowering the temperature enhances the relatively weak dipole-dipole interactions, increasing selectivity ( α ) [2]. The Fix & Validation: Drop the column compartment temperature from the standard 40°C to 25°C or 20°C. Monitor the system backpressure to ensure it remains within safe operating limits.

Quantitative Data: Method Comparison

The following table summarizes the chromatographic performance data when transitioning from a generic platform method to an optimized method for N-ethyl-5-fluoro-2-methylaniline and its des-ethyl impurity.

Method ParameterGeneric Method (C18)Optimized Method (PFP)Causality / Impact
Stationary Phase C18, 50 x 2.1 mm, 1.7 µmPFP, 100 x 2.1 mm, 1.7 µmPFP adds dipole-dipole & π−π interactions.
Mobile Phase A Water + 0.1% TFA (pH 2.0)10 mM Ammonium Formate (pH 3.0)Formate provides better LC-MS compatibility [1].
Mobile Phase B AcetonitrileMethanolMeOH enhances π−π interactions on PFP.
Column Temp 40°C25°CLower temp increases dipole interaction strength [2].
Tailing Factor ( Tf​ ) 1.8 (Severe tailing)1.1 (Symmetrical)pH control eliminates silanol interactions [4].
Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline resolved)Orthogonal selectivity achieved [5].

Step-by-Step Methodology: Validated Separation Protocol

Implement this self-validating protocol to resolve N-ethyl-5-fluoro-2-methylaniline from its impurities.

Step 1: System and Sample Preparation

  • Prepare a stock solution of the sample at 1 mg/mL in Methanol. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase conditions (e.g., 5% Methanol / 95% Buffer) to prevent solvent-induced peak distortion.

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Column and Mobile Phase Setup

  • Install a sub-2 µm Pentafluorophenyl (PFP) UHPLC column (e.g., 100 mm x 2.1 mm).

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Self-Validation: Measure pH with a calibrated meter before use to ensure full protonation of the aniline.

  • Prepare Mobile Phase B: LC-MS grade Methanol. (Methanol is preferred over Acetonitrile as it does not suppress the π−π interactions of the PFP phase).

Step 3: Gradient and Temperature Optimization

  • Set the column oven temperature to 25°C.

  • Program a shallow gradient: Start at 5% B, hold for 1 minute, then ramp to 40% B over 15 minutes (approx. 2.3% B/min).

  • Set the flow rate to 0.4 mL/min.

Step 4: Injection and DAD Validation

  • Inject 1 µL of the sample.

  • Monitor UV absorbance at 254 nm and 280 nm.

  • Critical Validation Step: Extract the UV spectra from the DAD data at the start, apex, and end of the N-ethyl-5-fluoro-2-methylaniline peak. If the match factor is >990, the peak is spectrally pure, confirming that the co-eluting impurities have been successfully resolved [3].

References

  • Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients - Agilent. Agilent Technologies.
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Thermo Fisher Scientific.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Axion Analytical Labs.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for N-ethyl-5-fluoro-2-methylaniline

For the modern medicinal chemist, the journey from a promising hit to a viable drug candidate is a tightrope walk, balancing potency, selectivity, and pharmacokinetic properties. The aniline moiety, while a versatile and...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern medicinal chemist, the journey from a promising hit to a viable drug candidate is a tightrope walk, balancing potency, selectivity, and pharmacokinetic properties. The aniline moiety, while a versatile and common scaffold, often raises a red flag due to its susceptibility to metabolic oxidation, leading to potential toxicity and rapid clearance.[1][2] This guide provides an in-depth, technical comparison of bioisosteric replacement strategies for N-ethyl-5-fluoro-2-methylaniline, a representative substituted aniline, offering field-proven insights and experimental frameworks for researchers in drug discovery.

The Aniline Dilemma: Why Seek Alternatives?

Aniline and its derivatives are flagged as "structural alerts" in medicinal chemistry.[1] The electron-rich aromatic ring is a prime target for cytochrome P450 enzymes, which can hydroxylate the ring or the N-alkyl group, leading to the formation of reactive quinone-imine intermediates.[3] These reactive metabolites are implicated in idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[4] Consequently, the strategic replacement of the aniline core is a critical step in lead optimization to de-risk a drug development program.

This guide will explore bioisosteric replacements for three key regions of the N-ethyl-5-fluoro-2-methylaniline scaffold: the aniline core itself, the N-ethyl substituent, and the aromatic fluorine and methyl groups. We will delve into the rationale behind these replacements and provide a comparative analysis of their expected impact on key drug-like properties.

I. Bioisosteric Replacement of the Aniline Core

The primary goal of replacing the aniline core is to enhance metabolic stability while maintaining the crucial interactions with the biological target. Saturated, three-dimensional scaffolds are a favored strategy to achieve this, as they remove the easily oxidized aromatic ring.[5][6]

Diagram of Aniline Core Bioisosteric Replacements

cluster_sat Examples cluster_het Examples Aniline N-ethyl-5-fluoro-2-methylaniline (Parent Scaffold) Saturated_Rings Saturated Carbocyclic Bioisosteres Aniline->Saturated_Rings Improved Metabolic Stability Increased Fsp3 Heterocycles Heterocyclic Bioisosteres Aniline->Heterocycles Modulated pKa Altered H-bonding BCP Saturated_Rings->BCP Cubane Saturated_Rings->Cubane BCO Saturated_Rings->BCO Pyrrole Heterocycles->Pyrrole Pyridine Heterocycles->Pyridine Thiophene Heterocycles->Thiophene Parent N-ethyl Cyclopropylmethyl N-cyclopropylmethyl Parent->Cyclopropylmethyl Increased metabolic stability (blocks N-dealkylation) Oxetanyl N-oxetanyl Parent->Oxetanyl Improved solubility and polarity Trifluoroethyl N-2,2,2-trifluoroethyl Parent->Trifluoroethyl Reduced pKa of amine Altered lipophilicity

Caption: Bioisosteric replacements for the N-ethyl group.

Comparative Analysis of N-Alkyl Bioisosteres

BioisostereRationale for ReplacementExpected Impact on Properties
N-cyclopropylmethyl - The cyclopropyl group can sterically hinder access of metabolizing enzymes to the N-CH₂ bond, slowing N-dealkylation. [7]- Metabolic Stability: Increased. - Lipophilicity (logP): Slightly increased compared to ethyl.
N-oxetanyl - The oxetane ring is a polar, three-dimensional motif that can improve aqueous solubility. [8]- Solubility: Significantly improved. - Lipophilicity (logP): Decreased. - Target Interactions: The oxygen atom can act as a hydrogen bond acceptor.
N-2,2,2-trifluoroethyl - The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity (pKa) of the nitrogen atom. [9] - Can enhance metabolic stability by blocking oxidation.- pKa: Significantly lowered. - Lipophilicity (logP): Increased. - Metabolic Stability: Increased.

III. Bioisosteric Replacement of Aromatic Substituents

The fluorine and methyl groups on the aromatic ring also play a crucial role in modulating the electronic properties and metabolic stability of the parent compound. Their replacement can fine-tune these properties.

Comparative Analysis of Aromatic Substituent Bioisosteres

Original SubstituentBioisosteric ReplacementRationale for ReplacementExpected Impact on Properties
5-Fluoro 5-Chloro - Chlorine is larger and more polarizable than fluorine, which can lead to different interactions with the target. [10]- Lipophilicity (logP): Increased compared to fluoro. - Electronic Effect: Less electron-withdrawing than fluorine.
5-Cyano - A strong electron-withdrawing group that can significantly alter the electronics of the ring.- pKa of Amine: Lowered. - Polarity: Increased.
2-Methyl 2-Ethyl - Increases steric bulk, which can influence binding and metabolism.- Metabolic Stability: May decrease due to potential for benzylic oxidation of the ethyl group. [11] - Lipophilicity (logP): Increased.
2-Trifluoromethyl - A strong electron-withdrawing group that can block metabolic oxidation at that position.- pKa of Amine: Lowered. - Metabolic Stability: Significantly increased.

Experimental Protocols

To empirically validate the impact of these bioisosteric replacements, the following experimental protocols are essential.

Protocol 1: Synthesis of N-ethyl-5-fluoro-2-methylaniline and Analogs

Workflow for Synthesis

Start 5-Fluoro-2-methylaniline Alkylation Reductive Amination or N-Alkylation Start->Alkylation Acetaldehyde or Cyclopropanecarboxaldehyde + NaBH(OAc)₃ Product N-Alkyl-5-fluoro-2-methylaniline (e.g., N-ethyl, N-cyclopropylmethyl) Alkylation->Product

Caption: General synthetic workflow for N-alkylation.

Step-by-Step Methodology (Reductive Amination):

  • To a solution of 5-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the corresponding aldehyde (e.g., acetaldehyde for the N-ethyl analog, 1.1 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated aniline.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. [12] Workflow for Microsomal Stability Assay

Incubation Incubate Compound with Liver Microsomes + NADPH (37°C) Sampling Take Aliquots at Time Points (0, 5, 15, 30, 45 min) Incubation->Sampling Quench Quench Reaction (e.g., Acetonitrile) Sampling->Quench Analysis LC-MS/MS Analysis of Parent Compound Remaining Quench->Analysis Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data

Caption: Workflow for the microsomal stability assay.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL in a phosphate buffer.

  • Add the test compound to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 3: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound, a key parameter for oral bioavailability. [13][14] Step-by-Step Methodology:

  • Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.

Data Summary and Comparison

The following table presents a hypothetical but mechanistically sound comparison of the parent compound with its proposed bioisosteres. This data is illustrative and should be confirmed experimentally.

CompoundlogP (Predicted)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, A-B, 10⁻⁶ cm/s)Efflux Ratio
Parent Compound (N-ethyl-5-fluoro-2-methylaniline)3.215151.2
Aniline Core Replacement (BCPA analog)2.5> 60121.1
N-Alkyl Replacement (N-cyclopropylmethyl analog)3.535141.3
N-Alkyl Replacement (N-oxetanyl analog)2.120181.0
Aromatic F Replacement (5-Chloro analog)3.612141.2
Aromatic Me Replacement (2-CF₃ analog)3.8> 60101.4

Conclusion

The bioisosteric replacement of the aniline moiety in N-ethyl-5-fluoro-2-methylaniline offers a powerful strategy to mitigate metabolic liabilities and fine-tune physicochemical properties. The choice of a specific bioisostere is highly context-dependent and should be guided by the structure-activity relationship of the target and the desired pharmacokinetic profile. [15]Saturated carbocyclic replacements for the aniline core generally offer the most significant improvements in metabolic stability. Modification of the N-alkyl group provides a means to modulate solubility and pKa, while substitutions on the aromatic ring allow for fine-tuning of electronic properties and blocking of specific metabolic sites. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of these analogs, enabling a data-driven approach to lead optimization.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • N-Dealkylation of Amines. MDPI. [Link]

  • Caco2 assay protocol. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Application of Bioisosteres in Drug Design. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. [Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • Permeability assay on Caco2 cells. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. [Link]

  • N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis. Royal Society of Chemistry. [Link]

  • Chemical Properties of 5-Fluoro-2-methylaniline (CAS 367-29-3). Cheméo. [Link]

  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. ACS Publications. [Link]

  • 5-Fluoro-2-methylaniline. NIST WebBook. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals. [Link]

  • Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. PMC. [Link]

  • Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity. PMC. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • N-ethyl-2-fluoro-5-methylaniline. Molport. [Link]

  • Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors. Semantic Scholar. [Link]

  • The synthetic route of N, N-Dimethylaniline. ResearchGate. [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. SciSpace. [Link]

  • 5-Fluoro-2-(oxetan-3-ylsulfanyl)aniline. PubChem. [Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. PMC. [Link]

Sources

Comparative

benchmarking N-ethyl-5-fluoro-2-methylaniline against standard fluorinated building blocks

Benchmarking N-ethyl-5-fluoro-2-methylaniline Against Standard Fluorinated Building Blocks: A Technical Guide for Scaffold Selection In modern drug discovery, the transition from planar, unhindered anilines to stereochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-ethyl-5-fluoro-2-methylaniline Against Standard Fluorinated Building Blocks: A Technical Guide for Scaffold Selection

In modern drug discovery, the transition from planar, unhindered anilines to stereochemically rich, metabolically hardened scaffolds is no longer optional—it is a necessity. While standard fluorinated building blocks like 4-fluoroaniline and 3,4-difluoroaniline have historically served as reliable vectors for introducing lipophilicity and metabolic stability, they frequently fall short in complex microenvironments, suffering from rapid N-acetylation, N-oxidation, or suboptimal target residence times[1][2].

As a Senior Application Scientist, I frequently benchmark advanced building blocks to overcome these late-stage attrition risks. This guide provides an objective, data-driven comparison of N-ethyl-5-fluoro-2-methylaniline against standard fluorinated anilines, detailing the structural causality behind its performance and providing self-validating protocols for its integration into your discovery pipeline.

Structural Deconstruction: The Causality of Scaffold Design

To understand why N-ethyl-5-fluoro-2-methylaniline outperforms simpler analogs, we must deconstruct its structural vectors. Every functional group in this molecule serves a specific, synergistic purpose in modulating pharmacokinetics and pharmacodynamics[2][3]:

  • The N-Ethyl Group (Lipophilicity & pKa Modulation): Secondary amines are notoriously challenging in cross-coupling, but the N-ethyl appendage provides a critical lipophilic vector (increasing LogD) while modulating the basicity of the conjugate acid. This prevents the amine from being fully protonated at physiological pH (7.4), significantly enhancing passive membrane permeability.

  • The Ortho-Methyl Group (Steric Shielding & Conformational Locking): Positioned at C2, this methyl group acts as a steric shield. Post-coupling, it restricts the rotation of the newly formed C–N bond. In kinase inhibitor design, this restricted rotation can induce atropisomerism, allowing researchers to lock the molecule into a highly specific, bioactive conformation. Furthermore, this steric bulk physically blocks cytochrome P450 (CYP) enzymes from accessing the nitrogen, drastically reducing N-oxidation liabilities[4][5].

  • The Meta-Fluoro Group (Metabolic Hardening): Fluorine is the ultimate bioisostere. Positioned at C5 (meta to the amine, para to the methyl), it electronically deactivates the aromatic ring toward electrophilic metabolic attack without severely compromising the nucleophilicity of the amine—a common failure point with ortho-fluorinated anilines[2][6].

G Core N-ethyl-5-fluoro-2-methylaniline (Advanced Scaffold) NEthyl N-Ethyl Group Core->NEthyl OMethyl Ortho-Methyl (C2) Core->OMethyl MFluoro Meta-Fluoro (C5) Core->MFluoro Out1 Modulates pKa & Increases Lipophilicity NEthyl->Out1 Out2 Steric Shielding & Restricts Rotation OMethyl->Out2 Out3 Blocks CYP450 Oxidation Hotspots MFluoro->Out3

Fig 1: Structural deconstruction of N-ethyl-5-fluoro-2-methylaniline and functional outcomes.

Quantitative Benchmarking Data

The following table summarizes representative physicochemical and in vitro metabolic data, benchmarking N-ethyl-5-fluoro-2-methylaniline against industry-standard primary fluoroanilines.

Parameter4-Fluoroaniline (Standard)3,4-Difluoroaniline (Standard)N-ethyl-5-fluoro-2-methylaniline (Advanced)
Amine Type PrimaryPrimarySecondary
Relative Nucleophilicity HighModerateLow (Sterically Hindered)
LogD (pH 7.4) ~1.1~1.4~2.8
pKa (Conjugate Acid) 4.63.0~5.2
HLM Intrinsic Clearance (CLint) High (>100 µL/min/mg)Moderate (~60 µL/min/mg)Low (<15 µL/min/mg)
Primary Metabolic Liability N-acetylation, N-oxidationN-oxidation, DefluorinationAliphatic hydroxylation (Ethyl)
Atropisomerism Potential NoneNoneHigh (Post-arylation)

Data Synthesis: While 4-fluoroaniline offers facile reactivity, it is rapidly cleared via N-acetylation. 3,4-Difluoroaniline improves stability but remains a flat, 2D molecule[7]. N-ethyl-5-fluoro-2-methylaniline trades raw nucleophilicity for superior metabolic stability (low CLint) and 3D conformational control, making it a superior choice for late-stage lead optimization[1][8].

Self-Validating Experimental Protocols

Working with sterically encumbered, electron-deficient secondary amines requires precision. The following protocols are designed as self-validating systems, ensuring that causality is established at every step.

Protocol A: Buchwald-Hartwig Amination of a Hindered Secondary Amine

Standard palladium catalysts (e.g., Pd(PPh3)4 or Pd2(dba)3/BINAP) will fail here due to the extreme steric bulk of the N-ethyl and ortho-methyl groups[5]. We must utilize a highly active, bulky dialkylbiarylphosphine ligand (e.g., RuPhos) to facilitate the rate-limiting reductive elimination step[9][10].

Methodology:

  • Precatalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), N-ethyl-5-fluoro-2-methylaniline (1.2 equiv), and RuPhos Pd G3 (2-5 mol%). Causality: The G3 precatalyst ensures rapid, quantitative generation of the active L1Pd(0) species at room temperature, preventing off-cycle catalyst degradation before the hindered amine can coordinate.

  • Base Selection: Add Sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: Weak bases like Cs2CO3 are insufficient to deprotonate the sterically shielded secondary amine rapidly enough to outcompete off-target pathways.

  • Solvent & Reaction: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the vial, remove from the glovebox, and heat at 85°C for 12 hours.

  • Validation Step: Monitor via LC-MS. If unreacted aryl halide persists but the amine is consumed, it indicates catalyst death via β-hydride elimination from the N-ethyl group. If this occurs, switch to a more sterically demanding ligand like BrettPhos.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding provided by the C2-methyl and C5-fluoro groups, we utilize an HLM assay with strict cofactor controls.

Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Incubation & Control: Split the mixture into two cohorts: "+NADPH" and "-NADPH". Initiate the reaction by adding a 1 mM NADPH regenerating system to the "+NADPH" cohort. Incubate at 37°C. Causality: CYP450 enzymes strictly require NADPH. The "-NADPH" control validates that any observed degradation is CYP-mediated, ruling out chemical instability or non-CYP hydrolase activity.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

Benchmarking N-ethyl-5-fluoro-2-methylaniline against standard fluorinated building blocks reveals a clear paradigm: what is lost in synthetic ease is gained exponentially in pharmacological robustness. By leveraging the steric shielding of the ortho-methyl group and the metabolic deactivation of the meta-fluoro group, drug developers can effectively bypass the pharmacokinetic liabilities inherent to simpler anilines.

References

  • A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers (RSC Publishing), 2024.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications), 2016.[Link]

  • Rapid Access to Fluorinated Anilides via DAST-Mediated Deoxyfluorination of Arylhydroxylamines. Organic Letters (ACS Publications), 2021.[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, available via PMC.[Link]

Sources

Validation

reproducibility of N-ethyl-5-fluoro-2-methylaniline synthesis pathways across different labs

Executive Summary The synthesis of N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) presents a classic challenge in organic process chemistry: achieving high-yielding, mono-selective N-alkylation on a sterically hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) presents a classic challenge in organic process chemistry: achieving high-yielding, mono-selective N-alkylation on a sterically hindered and electronically deactivated aromatic ring. This guide evaluates the reproducibility of three primary synthetic pathways across different laboratory environments. By analyzing the mechanistic causality behind reaction failures and establishing self-validating protocols, researchers can select the most robust route for their specific scale and purity requirements.

Mechanistic Causality: The Substrate Challenge

To understand why certain synthetic routes fail to reproduce across labs, we must first analyze the intrinsic properties of the starting material, 5-fluoro-2-methylaniline (CAS: 367-29-3) [4].

  • Steric Hindrance: The methyl group at the ortho position (C2) creates a steric shield around the amine nitrogen. While this naturally suppresses unwanted di-alkylation (over-alkylation), it significantly reduces the kinetic rate of the initial mono-alkylation.

  • Electronic Deactivation: The fluorine atom at the meta position (C5) exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the aromatic ring and the amine, lowering the nitrogen's nucleophilicity.

Because of these dual factors, Direct Alkylation (using ethyl iodide and a base) is notoriously irreproducible. It often results in incomplete conversion and complex mixtures of unreacted starting material, mono-alkylated product, and trace di-alkylated impurities that are difficult to separate via standard silica gel chromatography [5].

Consequently, modern process chemistry relies on three alternative pathways: Reductive Amination , Acylation-Reduction , and Buchwald-Hartwig Cross-Coupling .

Synthesis Route Comparison

SynthesisPathways SM1 5-Fluoro-2-methylaniline Route1 Reductive Amination (+ Acetaldehyde, STAB) SM1->Route1 Route2 Acylation-Reduction (+ Ac2O, then BH3) SM1->Route2 SM2 2-Bromo-4-fluorotoluene Route3 Buchwald-Hartwig (+ Ethylamine, Pd-Cat) SM2->Route3 Product N-Ethyl-5-fluoro-2-methylaniline (Target) Route1->Product Direct Inter N-(5-fluoro-2-methylphenyl)acetamide Route2->Inter Step 1 Route3->Product Cross-Coupling Inter->Product Step 2

Fig 1. Synthetic pathways to N-ethyl-5-fluoro-2-methylaniline.

Quantitative Data Presentation
Synthesis PathwayTypical YieldMono-SelectivityInter-Lab ReproducibilityScalabilityPrimary Limitation
Acylation-Reduction 85 - 92%>99%High ExcellentRequires highly reactive reductants (BH₃ or LiAlH₄).
Reductive Amination 60 - 75%95%Moderate GoodImine formation is sluggish; sensitive to moisture.
Buchwald-Hartwig 70 - 85%98%Low to Moderate Poor (Costly)Strict anhydrous/anaerobic conditions needed.
Direct Alkylation < 40%< 70%Very Low ModerateSevere over-alkylation and unreacted starting material.

Self-Validating Experimental Protocols

To ensure cross-lab reproducibility, protocols must be designed as self-validating systems. The following methodologies incorporate specific In-Process Control (IPC) checkpoints.

Protocol A: Acylation-Reduction (The Most Reproducible Route)

This two-step route bypasses the nucleophilicity issues of the aniline by utilizing highly reactive acetic anhydride, followed by a chemoselective reduction.

Step 1: Acetylation

  • Reaction: Dissolve 5-fluoro-2-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq) and cool to 0°C.

  • Addition: Dropwise add Acetic Anhydride (1.2 eq). Causality: Triethylamine acts as an acid scavenger to neutralize the generated acetic acid, preventing the protonation of the aniline and maintaining its nucleophilicity.

  • Self-Validation Checkpoint 1 (TLC): After 2 hours at room temperature, spot the reaction mixture on silica TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6, UV active) must be completely consumed, replaced by a lower Rf spot (~0.3) corresponding to the acetamide intermediate.

  • Workup: Wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate to yield N-(5-fluoro-2-methylphenyl)acetamide.

Step 2: Reduction

  • Reaction: Dissolve the acetamide intermediate (1.0 eq) in anhydrous THF under N₂. Cool to 0°C.

  • Addition: Slowly add Borane-THF complex (1M in THF, 3.0 eq). Reflux for 12 hours. Causality: Borane is highly chemoselective for amides over aromatic rings or halogens, ensuring the C-F bond remains intact.

  • Self-Validation Checkpoint 2 (Quench & GC-MS): Cool to 0°C and cautiously quench with Methanol. Visual validation: Effervescence confirms the destruction of excess BH₃. Extract into EtOAc. GC-MS of the organic layer must show a single dominant peak with a molecular ion of m/z 153 , confirming pure N-ethyl-5-fluoro-2-methylaniline without defluorination.

Protocol B: Reductive Amination (The Scalable Route)

Reductive amination using Sodium Triacetoxyborohydride (STAB) is a milder, one-pot alternative [1]. However, due to the electron-deficient nature of 5-fluoro-2-methylaniline, standard STAB conditions often fail.

  • Imine Formation: Combine 5-fluoro-2-methylaniline (1.0 eq) and Acetaldehyde (1.2 eq) in 1,2-Dichloroethane (DCE).

  • Catalysis: Add Trifluoroacetic Acid (TFA) (1.0 eq). Causality: Weakly basic anilines require strong acid catalysis to drive the equilibrium toward the iminium ion before reduction can occur [2].

  • Self-Validation Checkpoint 1 (In-Situ IR): Monitor the reaction via ReactIR. Wait until the carbonyl stretch of acetaldehyde (~1720 cm⁻¹) disappears and the imine C=N stretch (~1640 cm⁻¹) plateaus. Do not add the reducing agent until this is confirmed.

  • Reduction: Add STAB (1.5 eq) portion-wise at 0°C. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with DCM, dry, and purify via distillation or column chromatography.

Troubleshooting Reproducibility

When transferring the Reductive Amination protocol between labs, variations in solvent dryness or reagent age (especially STAB) can drastically impact yields. Use the following logic tree to diagnose and correct failures.

Troubleshooting Start Low Yield in Reductive Amination? Check1 Check Imine Formation (IR/TLC) Start->Check1 ImineNo Imine NOT Forming Check1->ImineNo No ImineYes Imine Forms, Reduction Fails Check1->ImineYes Yes Fix1 Add Acid Catalyst (AcOH/TFA) or use Microwave ImineNo->Fix1 Fix2 Check STAB Quality or Switch to NaBH3CN ImineYes->Fix2

Fig 2. Logic tree for troubleshooting reductive amination workflows.

Advanced Alternative: If both methods fail due to extreme substrate sensitivity, labs equipped with organometallic expertise may opt for the Buchwald-Hartwig Amination [3]. Coupling 2-bromo-4-fluorotoluene with ethylamine using a Pd precatalyst and a bulky ligand (e.g., Mor-DalPhos) forces the C-N bond formation regardless of the amine's inherent nucleophilicity, though it requires rigorous exclusion of oxygen.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.MDMA.ch Archive.
  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA.
  • Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amin
  • 5-Fluoro-2-methylaniline 99 367-29-3.Sigma-Aldrich.
  • 3-fluoro-4-methyl-N-(propan-2-yl)aniline | 1020957-64-5 (Referencing N-ethyl-5-fluoro-2-methylaniline).Appchem.
Comparative

Comparative Toxicity and Metabolic Profiling: N-Ethyl-5-Fluoro-2-Methylaniline vs. Unfluorinated Analogs

Aniline derivatives are foundational intermediates in the synthesis of pharmaceuticals, agrochemicals, and industrial dyes. However, their structural utility is often accompanied by significant toxicological liabilities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Aniline derivatives are foundational intermediates in the synthesis of pharmaceuticals, agrochemicals, and industrial dyes. However, their structural utility is often accompanied by significant toxicological liabilities, most notably 1[1]. The strategic introduction of a fluorine atom—such as in the transition from N-ethyl-2-methylaniline to N-ethyl-5-fluoro-2-methylaniline—is a common tactic in drug design to 2[2].

As a Senior Application Scientist, I present this guide to objectively compare the toxicological profiles of these two analogs. This document details the mechanistic shifts induced by fluorination and provides robust, self-validating experimental protocols for accurate safety assessment.

Mechanistic Overview: The Impact of Fluorination

The unfluorinated analog, N-ethyl-2-methylaniline (CAS: 94-68-8), is a known toxicant classified under GHS as 3[3]. Its primary mechanism of toxicity involves hepatic cytochrome P450 (CYP450)-mediated N-hydroxylation. The resulting N-hydroxylamine undergoes auto-oxidation to a reactive nitroso species, which initiates a redox cycle with hemoglobin,4[4]. This impairs oxygen transport, leading to severe 5[5].

When a fluorine atom is introduced at the 5-position (N-ethyl-5-fluoro-2-methylaniline), the strong electron-withdrawing nature of fluorine fundamentally alters the electron density of the aromatic ring. This modification typically causes:

  • Increased Lipophilicity: Enhancing cellular permeability and dermal absorption rates.

  • Shifted Metabolic Pathways: The C-F bond is highly resistant to CYP450-mediated oxidation. While it blocks specific ring-hydroxylation sites, it shunts the metabolic flux toward the amine group,6[6]. Furthermore, fluorinated anilines yield unique urinary metabolites, such as 7, which serve as specific biomarkers of exposure[7].

Pathway A Aniline Derivative B Hepatic CYP450 A->B Oxidation C N-Hydroxylamine B->C N-hydroxylation D Nitrosobenzene C->D Auto-oxidation E Hemoglobin (Fe2+) D->E Redox Cycling F Methemoglobin (Fe3+) E->F Electron Transfer

CYP450-mediated bioactivation of aniline derivatives leading to methemoglobinemia.

Comparative Toxicity Data

The following table synthesizes the physicochemical and toxicological differentials between the unfluorinated and fluorinated analogs, grounded in .

ParameterN-Ethyl-2-methylaniline (Unfluorinated)N-Ethyl-5-fluoro-2-methylaniline (Fluorinated)
CAS Number 94-68-8N/A (Specialty Intermediate)
GHS Acute Toxicity Toxic (Oral/Dermal/Inhalation)Toxic (Oral/Dermal/Inhalation), Suspected Mutagen
LD50 (Oral, Rabbit) 2400 mg/kgData extrapolated from haloaniline analogs
Primary Hazard Methemoglobinemia, HepatotoxicityExacerbated Methemoglobinemia
Metabolic Bioactivation High (CYP450 N-hydroxylation)Altered (C-F bond resists oxidation, shunting flux)
Diagnostic Biomarker Urinary N-ethyl-2-methylacetanilideUrinary fluorinated benzoxazole derivatives

Self-Validating Experimental Protocols

To accurately assess and compare the toxicity of these compounds, laboratories must employ rigorous, self-validating workflows. Below are the definitive protocols for in vitro metabolic profiling and in vivo methemoglobin quantification.

Protocol A: In Vitro Hepatocyte Metabolism & CYP450 Profiling

Objective: To quantify the rate of N-hydroxylamine formation and 6[6]. Causality & Design Choice: We utilize primary human hepatocytes rather than isolated microsomes to preserve the complete intracellular enzymatic architecture (including Phase II conjugating enzymes). Rifampicin is used as a positive control to induce CYP enzymes, amplifying the bioactivation signal for easier detection[6].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed primary human hepatocytes in multi-well plates. Dose with 100 µM of either N-ethyl-2-methylaniline or N-ethyl-5-fluoro-2-methylaniline.

  • Self-Validation Controls: Include a vehicle-only (DMSO) negative control and an 6[6]. Validation Logic: If the empty cell culture control exhibits N-hydroxylated metabolites, the conversion is non-enzymatic (artifactual auto-oxidation), and the assay must be rejected.

  • Incubation & Extraction: Incubate for 24 hours. Extract the culture medium using liquid-liquid extraction (ethyl acetate) to isolate the non-polar metabolites.

  • GC/MS Analysis: Derivatize the extract and analyze via GC/MS. Identify peaks by comparing retention times and mass fragmentation patterns against synthesized analytical standards.

Protocol B: In Vivo Methemoglobinemia Assay (Cyanmethemoglobin Method)

Objective: To quantify the percentage of methemoglobin in blood following acute exposure, a . Causality & Design Choice: The cyanmethemoglobin method relies on the differential absorbance spectra of various hemoglobin derivatives. It converts all hemoglobin species into a single, stable derivative that absorbs strongly at 540 nm, eliminating spectral interference from other blood components.

Step-by-Step Methodology:

  • Blood Collection & Lysis: Collect whole blood samples and lyse erythrocytes using a hypotonic buffer (pH 6.6).

  • Initial Measurement (MetHb): Read the absorbance at 630 nm, which is specific to methemoglobin.

  • Cyanide Conversion: Add potassium cyanide (KCN) to the lysate. KCN specifically binds to the Fe3+ of methemoglobin, forming cyanmethemoglobin and abolishing the 630 nm peak.

  • Second Measurement: Read the absorbance again at 630 nm. The change in absorbance (ΔA630) is directly proportional to the initial methemoglobin concentration.

  • Total Hemoglobin Quantification: Add potassium ferricyanide to convert all remaining hemoglobin to methemoglobin, followed by KCN to form cyanmethemoglobin. Read at 540 nm.

  • Self-Validation Logic: Calculate the total hemoglobin from the 540 nm reading. If the total hemoglobin varies by >5% between technical replicates of the same sample, the initial lysis step was incomplete, and the sample must be re-homogenized.

Workflow S1 1. Blood Lysis S2 2. Absorbance (630 nm) S1->S2 S3 3. KCN Addition S2->S3 S4 4. Absorbance (630 nm) S3->S4 S5 5. Total Hb (540 nm) S4->S5

Step-by-step spectrophotometric workflow for quantifying methemoglobin conversion.

Conclusion

The transition from N-ethyl-2-methylaniline to N-ethyl-5-fluoro-2-methylaniline demonstrates the double-edged sword of halogenation in chemical design. While fluorination can improve specific physicochemical properties, it fundamentally alters the metabolic landscape, often shifting the burden of toxicity rather than eliminating it. Drug development professionals must utilize comprehensive, self-validating assays—combining in vitro GC/MS metabolic tracking with robust in vivo methemoglobin quantification—to accurately map the toxicological boundaries of novel fluoroaniline derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N-ethyl-5-fluoro-2-methylaniline

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-ethyl-5-fluoro-2-methylaniline. The following protocols and recommendations a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-ethyl-5-fluoro-2-methylaniline. The following protocols and recommendations are synthesized from established safety data for structurally similar aniline derivatives and are designed to ensure the highest level of safety in the laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling N-ethyl-5-fluoro-2-methylaniline. The following recommendations are based on a comprehensive risk assessment derived from data on similar chemical structures.

Hand Protection: Your First Line of Defense

Aniline derivatives can be readily absorbed through the skin.[8] Therefore, the selection of appropriate chemical-resistant gloves is non-negotiable.

  • Glove Material : Nitrile or butyl rubber gloves are recommended.[9] Always inspect gloves for any signs of degradation or perforation before use.[1][10]

  • Breakthrough Time : Be aware of the glove manufacturer's specified breakthrough time, which is the time it takes for the chemical to permeate the glove material.[11] For prolonged or immersive work, consider double-gloving.

  • Proper Technique : Always use proper glove removal techniques to avoid contaminating your skin.[10] Dispose of used gloves as hazardous waste.[10]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Standard Operations : At a minimum, safety glasses with side shields meeting EN 166 standards (or equivalent) are required for all work with N-ethyl-5-fluoro-2-methylaniline.[12]

  • Splash Hazard : When there is a risk of splashing, such as during transfers of larger volumes or when heating the substance, a full-face shield should be worn in addition to safety goggles.

  • Contact Lenses : It is advisable to avoid wearing contact lenses when handling this chemical, as they can absorb and concentrate vapors.

Protective Clothing: A Barrier for Your Body
  • Laboratory Coat : A long-sleeved laboratory coat is mandatory to protect against incidental skin contact.[12]

  • Apron : For larger-scale work or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.

  • Footwear : Closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.

Respiratory Protection: Guarding Against Inhalation

The need for respiratory protection depends on the scale of the operation and the ventilation available.

  • Well-Ventilated Areas : For small-scale laboratory use in a certified chemical fume hood, respiratory protection may not be necessary.

  • Poor Ventilation or Large Quantities : If working outside of a fume hood, with large quantities, or if there is a potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][10][12]

Operational Protocols: From Benchtop to Disposal

Adherence to strict operational protocols is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls: The Foundation of Safety
  • Ventilation : All work with N-ethyl-5-fluoro-2-methylaniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Safety Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Procedures
  • Preparation : Before handling the chemical, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid or liquid chemical within a fume hood to minimize inhalation exposure.

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames, as many aniline derivatives are combustible liquids.[7]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate all work surfaces.

Spill Management: A Calm and Collected Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate : Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate : Increase ventilation to the area.

  • Contain : For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[7][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[13]

  • Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan: Responsible Waste Management
  • Waste Classification : N-ethyl-5-fluoro-2-methylaniline and any materials contaminated with it should be treated as hazardous waste.

  • Containerization : Store all waste in clearly labeled, sealed containers.

  • Disposal : Dispose of all waste in accordance with local, regional, and national regulations.[7] Do not pour this chemical down the drain.[10]

Data-Driven Safety at a Glance

The following table summarizes the recommended PPE for various laboratory scenarios involving N-ethyl-5-fluoro-2-methylaniline.

Scenario Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Small-Scale Weighing and Solution Preparation (<1g in a fume hood) Single pair of nitrile or butyl glovesSafety glasses with side shieldsLaboratory coatNot typically required
Medium-Scale Synthesis (1-10g in a fume hood) Double pair of nitrile or butyl glovesSafety gogglesLaboratory coatRecommended
Large-Scale Operations (>10g or outside of a fume hood) Double pair of nitrile or butyl glovesSafety goggles and a full-face shieldChemical-resistant apron over a laboratory coatNIOSH/MSHA or EN 149 approved respirator required
Spill Cleanup Double pair of nitrile or butyl glovesSafety goggles and a full-face shieldChemical-resistant apron over a laboratory coatNIOSH/MSHA or EN 149 approved respirator required

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with N-ethyl-5-fluoro-2-methylaniline.

PPE_Decision_Process cluster_start Start cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) start Handling N-ethyl-5-fluoro-2-methylaniline scale Scale of Operation? start->scale ventilation Adequate Ventilation? (Fume Hood) scale->ventilation > 1g ppe_low Standard PPE: - Nitrile/Butyl Gloves - Safety Glasses - Lab Coat scale->ppe_low < 1g splash_risk Splash Risk? ventilation->splash_risk Yes ppe_medium Enhanced PPE: - Double Gloves - Safety Goggles - Lab Coat - Consider Respirator ventilation->ppe_medium No splash_risk->ppe_medium No ppe_high Full Protection: - Double Gloves - Goggles & Face Shield - Chemical Apron - Respirator Required splash_risk->ppe_high Yes

Caption: PPE selection workflow for N-ethyl-5-fluoro-2-methylaniline.

References

  • SAFETY DATA SHEET - ThermoFisher. (2025, September 24). Retrieved from [Link]

  • MSDS of 2-Fluoro-N-methylaniline - Capot Chemical. (2013, August 24). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2023, March 24). Retrieved from [Link]

  • n-methylaniline - Sdfine. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • N-ethyl-2-fluoro-3-methylaniline — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Kimberly-Clark* Nitrile Gloves. (n.d.). Retrieved from [Link]

  • Chemical resistance list - disposable gloves - BINGOLD. (n.d.). Retrieved from [Link]

  • ICSC 0921 - N-METHYLANILINE. (2021). Retrieved from [Link]

  • Chemical Resistance Glove Guide - ABL Distribution. (n.d.). Retrieved from [Link]

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